Famotidine sulfamoyl propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCROVNHEMFQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147600 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106433-44-7 | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106433447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine sulfamoyl propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE SULFAMOYL PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V359F2S9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Famotidine Sulfamoyl Propanamide, a known impurity of the H2 receptor antagonist, Famotidine. This document, designated as Famotidine Impurity C or Famotidine Related Compound C, details a plausible synthetic pathway derived from degradation studies of the active pharmaceutical ingredient. It includes experimental protocols, quantitative data, and characterization details to support research, impurity profiling, and drug development activities.
Introduction
Famotidine, chemically known as N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide, is a potent histamine H2 receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. During its synthesis, storage, or under certain physiological conditions, various related substances or impurities can form. One such critical impurity is this compound, with the chemical name [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide. The presence and quantity of this impurity are strictly regulated by pharmacopeias, making its synthesis and characterization essential for analytical reference and safety assessment.
This guide outlines a synthetic method based on the controlled alkaline hydrolysis of famotidine, as suggested by degradation pathway studies.[1]
Synthetic Pathway
The synthesis of this compound (Famotidine Impurity C) can be achieved through the selective hydrolysis of the propanimidamide functional group of famotidine. This transformation is effectively carried out under controlled basic conditions.
A study on the degradation of famotidine revealed that treatment with 2 M sodium hydroxide leads to the formation of this compound (2) along with other degradation products.[1] This provides a viable, albeit non-optimized, route for the laboratory-scale synthesis of this impurity.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a plausible method for the synthesis of this compound based on published degradation studies.[1] Researchers should consider this a starting point and may need to optimize reaction conditions and purification methods to achieve desired yields and purity.
3.1. Materials and Equipment
-
Famotidine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH strips
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Synthesis Procedure: Alkaline Hydrolysis of Famotidine
-
Dissolution: Dissolve a known quantity of Famotidine in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask with stirring. The exact concentration of famotidine will need to be determined empirically, but a starting point of 10-20 mg/mL can be considered.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the hydrolysis should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the formation of the desired impurity and minimize its further degradation.
-
Neutralization: Once the desired conversion is achieved, carefully neutralize the reaction mixture to a pH of approximately 7.0 by the dropwise addition of dilute hydrochloric acid while cooling the flask in an ice bath.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with a brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3. Purification
The crude product will likely be a mixture of unreacted famotidine, the desired this compound, and other degradation products. Purification can be achieved by column chromatography on silica gel. The appropriate solvent system for elution must be determined experimentally, likely involving a polar mobile phase such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.
Quantitative Data
| Parameter | Value |
| Starting Material (Famotidine) | TBD |
| Reagent (NaOH) | 2 M |
| Reaction Time | TBD |
| Reaction Temperature | Room Temp |
| Yield of Crude Product | TBD |
| Yield of Purified Product | TBD |
| Purity (by HPLC) | TBD |
| TBD: To Be Determined experimentally. |
Characterization Data
The structural confirmation of the synthesized this compound is crucial. Below is a summary of the expected analytical data for this compound.
Table of Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Chemical Name | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide | |
| Common Names | Famotidine Impurity C, Famotidine Related Compound C | [2] |
| Molecular Formula (Free Base) | C₈H₁₄N₆O₃S₃ | |
| Molecular Weight (Free Base) | 338.43 g/mol | [3] |
| CAS Number (Free Base) | 106433-44-7 | [3] |
| Molecular Formula (HCl Salt) | C₈H₁₅ClN₆O₃S₃ | [3] |
| Molecular Weight (HCl Salt) | 374.89 g/mol | [3] |
| CAS Number (HCl Salt) | 76824-17-4 | [3] |
| Appearance | White Powder | [2] |
5.1. Spectroscopic Data
While complete, detailed spectra are not publicly available, commercial suppliers of this reference standard confirm its structure using the following techniques. The expected key signals are inferred from the known structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the thiazole ring proton, the methylene protons adjacent to the sulfur atoms and the carbonyl group, and exchangeable protons of the guanidine and sulfamoyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would correspond to the carbons of the thiazole ring, the guanidine carbon, the carbonyl carbon of the amide, and the methylene carbons.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 339.0 for the free base).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands would be expected for N-H stretching (amines and amides), C=O stretching (amide), S=O stretching (sulfonamide), and C=N stretching (guanidine). The FTIR spectrum of famotidine shows prominent bands for amines and amides around 3100-3400 cm⁻¹.[4]
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of Famotidine Impurity C.
Conclusion
This technical guide provides a foundational method for the synthesis of this compound (Famotidine Impurity C) based on existing literature on famotidine degradation. The outlined protocol for alkaline hydrolysis serves as a starting point for laboratory preparation of this important reference standard. Further experimental optimization of reaction conditions and purification procedures is necessary to establish a robust and high-yielding synthetic process. The provided characterization data can be used as a benchmark for confirming the identity and purity of the synthesized material, which is critical for its use in analytical method development and drug stability studies.
References
- 1. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Formation of Famotidine Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of Famotidine Impurity C, a known degradant of the histamine H2-receptor antagonist, Famotidine. Understanding the pathways and kinetics of its formation is critical for ensuring the quality, safety, and efficacy of Famotidine drug products. This document details the chemical identity of Impurity C, its mechanism of formation, and relevant analytical methodologies.
Introduction to Famotidine and Its Impurities
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers.[1] Like all pharmaceutical products, Famotidine can degrade over time or during the manufacturing process, leading to the formation of impurities. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for these impurities to ensure patient safety.[1]
Famotidine Impurity C, also referred to as Famotidine Related Compound C in the USP, is a significant degradation product that must be monitored and controlled in both the active pharmaceutical ingredient (API) and finished drug products.[1][2]
Chemical Identity of Famotidine Impurity C
Famotidine Impurity C is chemically identified as N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide .[1][2] Its hydrochloride salt is also a common reference standard.[2][]
Table 1: Chemical and Physical Properties of Famotidine Impurity C
| Property | Value | Reference |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | [] |
| CAS Number | 76824-17-4 | [2][] |
| Molecular Formula | C8H14N6O3S3 | [2][] |
| Molecular Weight | 338.43 g/mol | [] |
Mechanism of Formation of Famotidine Impurity C
Famotidine Impurity C is primarily formed through the hydrolysis of the propanimidamide functional group of the Famotidine molecule. This degradation is particularly relevant under acidic conditions.[4][5] The reaction involves the cleavage of the carbon-nitrogen double bond in the imidamide moiety, leading to the formation of an amide.
The plausible mechanism for the acid-catalyzed hydrolysis of Famotidine to form Impurity C is as follows:
-
Protonation of the Imidamide Nitrogen: In an acidic environment, the nitrogen atom of the imidamide group is protonated, making the carbon atom more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.
-
Proton Transfer and Elimination of Ammonia: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an ammonia molecule and forming the corresponding propanamide derivative, which is Famotidine Impurity C.
Caption: Proposed reaction pathway for the formation of Famotidine Impurity C via acid-catalyzed hydrolysis.
Experimental Protocols for the Analysis of Famotidine Impurity C
The quantification and control of Famotidine Impurity C are typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]
RP-HPLC Method for the Determination of Famotidine and its Impurities
This section outlines a typical experimental protocol for the analysis of Famotidine and its related impurities, including Impurity C.
Table 2: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | Supelcosil LC18 (or equivalent C18 column) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1 M Dihydrogen Phosphate Buffer (containing 0.2% Triethylamine, pH 3.0) in a ratio of 13:87 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
This is an exemplary method, and specific parameters may need to be optimized based on the instrumentation and specific sample matrix.[1]
Sample Preparation
-
Standard Solution: A standard solution is prepared by dissolving a known quantity of Famotidine Impurity C reference standard in the mobile phase to achieve a desired concentration (e.g., 1-80 µg/mL).[1]
-
Sample Solution: For the analysis of a drug product, a representative sample (e.g., ground tablets) is accurately weighed and dissolved in the mobile phase. The solution is typically sonicated and filtered before injection to remove any undissolved excipients.[6]
A Note on a Benzaldehyde-Related Impurity
It is important for researchers to be aware of another potential impurity that has been identified, particularly in oral formulations of Famotidine that contain flavorings. This impurity is formed through the reaction of Famotidine with benzaldehyde, a component of some flavorings.[8] The reaction results in the formation of a famotidine sulfinyl imine.[8] While this is not the officially designated "Impurity C" in the major pharmacopoeias, its presence can impact the purity profile of the final drug product.
Caption: Formation of a famotidine sulfinyl imine from the reaction of Famotidine with benzaldehyde.
Conclusion
The formation of Famotidine Impurity C is a critical quality attribute to consider during the development, manufacturing, and storage of Famotidine-containing products. A thorough understanding of its formation through acid-catalyzed hydrolysis allows for the implementation of appropriate control strategies. Robust analytical methods, such as the RP-HPLC method detailed in this guide, are essential for the accurate monitoring and quantification of this impurity, ensuring that the final drug product meets the required quality and safety standards. Furthermore, an awareness of potential interactions with excipients, such as the reaction with benzaldehyde, is crucial for comprehensive impurity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. epichem.com [epichem.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Famotidine sulfamoyl propanamide, a known impurity of the H2 receptor antagonist, Famotidine. Due to the limited availability of specific experimental data for this impurity, this guide also includes comparative data for the parent drug, Famotidine, and outlines established experimental protocols for the determination of key physicochemical parameters.
Introduction
This compound, also identified as Famotidine Impurity C or Famotidine Related Compound C, is a substance related to the synthesis and degradation of Famotidine.[1][2][3] Its chemical formula is C8H14N6O3S3, and it has a molecular weight of 338.42 g/mol .[2][3] Understanding the physicochemical properties of such impurities is critical for drug development, as these characteristics can influence the manufacturing, stability, bioavailability, and safety of the final pharmaceutical product.
Physicochemical Properties
Quantitative data for this compound is sparse in publicly accessible literature. The following tables summarize the available data for the impurity and provide a comparison with its parent compound, Famotidine.
Table 1: Identification and General Properties
| Property | This compound (Impurity C) | Famotidine (Parent Drug) |
| Systematic Name | 3-[[[2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide | N'-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide |
| Synonyms | Famotidine Impurity C, Famotidine Related Compound C | Pepcid, Gaster, Famodil |
| CAS Number | 106433-44-7[2][3][4][5][6] | 76824-35-6 |
| Molecular Formula | C8H14N6O3S3[2][3][6] | C8H15N7O2S3 |
| Molecular Weight | 338.42 g/mol [2][5] | 337.43 g/mol |
| Appearance | White solid[4] | White to pale yellow crystalline compound |
Table 2: Solubility and Partitioning Characteristics
| Property | This compound (Impurity C) | Famotidine (Parent Drug) |
| Aqueous Solubility | Data not available | Very slightly soluble in water[1] |
| Solubility in other solvents | Soluble in Methanol[5] | Freely soluble in glacial acetic acid, slightly soluble in methanol, practically insoluble in ethanol[1] |
| Melting Point | 148-150°C (decomposes)[4] | Not available |
| logP (Octanol/Water) | -0.5 (Computed, XLogP3)[3] | Data not available |
| pKa | Data not available | Data not available |
Experimental Protocols
The following are detailed, standard methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the "gold standard" for solubility determination.
-
Preparation of Saturated Solution: An excess amount of the compound is added to a vial containing purified water (or a relevant buffer solution).
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection points of the curve. For a monoprotic acid, the pKa is the pH at which 50% of the compound is ionized.
-
Software Assistance: Specialized software can be used to analyze the titration data and calculate the pKa value(s).
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[7][8][9][10][11]
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The aqueous and n-octanol phases are then carefully collected.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Signaling Pathway of H2 Receptor Antagonists
Famotidine and its related compounds act as histamine H2 receptor antagonists. They competitively and reversibly block the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby inhibiting gastric acid secretion.[12][13][14][15][16]
Caption: Signaling pathway of H2 receptor antagonists in gastric parietal cells.
Experimental Workflow for Impurity Analysis
The analysis and characterization of pharmaceutical impurities like this compound follows a structured workflow to ensure safety and regulatory compliance.[17]
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion
References
- 1. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C8H14N6O3S3 | CID 4626625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. allmpus.com [allmpus.com]
- 6. 106433-44-7|3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide|BLD Pharm [bldpharm.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of famotidine, with a specific focus on the formation of its degradation products, including those structurally related to sulfamoyl propanamide. Famotidine, a potent histamine H2-receptor antagonist, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.
Core Degradation Pathways of Famotidine
Famotidine's complex structure, which includes a guanidine, a thiazole ring, and a sulfamoyl group, offers several sites for chemical modification under stress conditions. The primary degradation pathways involve hydrolysis of the sulfamoyl and guanidino groups, oxidation of the sulfide linkage, and photolytic cleavage.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for famotidine, occurring under both acidic and alkaline conditions.
-
Acidic Hydrolysis: In acidic media, the primary site of hydrolysis is the sulfamoyl group, leading to the formation of famotidine S-oxide and other related impurities. The guanidino group can also undergo hydrolysis, although to a lesser extent.
-
Alkaline Hydrolysis: Under alkaline conditions, the amide linkage is susceptible to cleavage, which can lead to the formation of a propanamide derivative. This pathway is a key consideration in the formation of sulfamoyl propanamide-related structures.
Oxidative Degradation
Famotidine is highly susceptible to oxidation, primarily at the sulfide linkage, which can be readily oxidized to a sulfoxide. This oxidation can significantly alter the molecule's biological activity. The use of oxidizing agents like hydrogen peroxide in forced degradation studies has confirmed the formation of famotidine S-oxide as the major degradation product.
Photodegradation
Exposure to light, particularly UV radiation, can induce complex degradation pathways in famotidine. Photolytic degradation can involve cleavage of the thiazole ring and other rearrangements, leading to a variety of degradation products. The specific photoproducts formed can depend on the wavelength of light and the presence of photosensitizers.
The Formation of Sulfamoyl Propanamide and Related Structures
While the direct formation of a compound explicitly named "sulfamoyl propanamide" is not consistently reported under a single name in all literature, the hydrolytic cleavage of the famotidine molecule can lead to structures that fit this description. A plausible pathway involves the hydrolysis of the amide bond within the side chain, particularly under alkaline conditions. This cleavage would result in the formation of a propanamide derivative containing the sulfamoyl group.
Caption: Proposed pathway for the formation of a sulfamoyl propanamide derivative from famotidine.
Quantitative Data on Famotidine Degradation
The following table summarizes quantitative data from various forced degradation studies on famotidine.
| Stress Condition | Concentration/Duration | Temperature | % Degradation | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl / 8 h | 80°C | ~15% | Impurity A, Impurity B | |
| Alkaline Hydrolysis | 0.1 M NaOH / 4 h | 60°C | ~20% | Impurity C, Impurity D | |
| Oxidative | 3% H2O2 / 24 h | Room Temp | ~30% | Famotidine S-oxide | |
| Thermal | - / 48 h | 80°C | ~5% | Minor unidentified products | |
| Photolytic | UV light (254 nm) / 7 days | Room Temp | ~10% | Various photoproducts |
Detailed Experimental Protocols
This section provides a summary of typical experimental protocols used in the forced degradation studies of famotidine.
General Procedure for Forced Degradation
-
Preparation of Stock Solution: A stock solution of famotidine is prepared in a suitable solvent, typically methanol or a mixture of methanol and water.
-
Application of Stress: The stock solution is subjected to various stress conditions as detailed below.
-
Sample Analysis: After the specified duration, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Specific Stress Conditions
-
Acidic Hydrolysis: An aliquot of the famotidine stock solution is mixed with an equal volume of 0.1 M hydrochloric acid and heated in a water bath at 80°C for 8 hours.
-
Alkaline Hydrolysis: An aliquot of the famotidine stock solution is mixed with an equal volume of 0.1 M sodium hydroxide and kept at 60°C for 4 hours.
-
Oxidative Degradation: An aliquot of the famotidine stock solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature for 24 hours.
-
Photolytic Degradation: A solution of famotidine is exposed to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 7 days). A parallel sample is kept in the dark as a control.
Analytical Method: Stability-Indicating HPLC
A common approach for the analysis of famotidine and its degradation products involves a reverse-phase HPLC method.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where famotidine and its degradation products have significant absorbance (e.g., 265 nm).
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the parent drug from all its degradation products.
Caption: A typical experimental workflow for forced degradation studies of famotidine.
Conclusion
The degradation of famotidine is a complex process influenced by various environmental factors. While the formation of a specific "sulfamoyl propanamide" is a plausible outcome of hydrolytic degradation, particularly under alkaline conditions, the literature more broadly characterizes a range of degradation products resulting from hydrolysis, oxidation, and photolysis. A thorough understanding of these pathways, supported by robust analytical methodology, is essential for the development of stable and safe famotidine drug products. This guide provides a foundational understanding for researchers and drug development professionals working with this important pharmaceutical compound.
Unveiling the Shadows: A Technical Guide to the Discovery and Isolation of Novel Famotidine Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery, isolation, and characterization of novel impurities in the histamine H2-receptor antagonist, famotidine. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like famotidine is paramount in drug development and manufacturing. This document details the analytical techniques, experimental protocols, and potential impurity formation pathways to aid in robust quality control and regulatory compliance.
Introduction to Famotidine and Its Impurity Profile
Famotidine is a potent and selective H2-receptor antagonist widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive gastric acid secretion.[1][2] Like any synthetically derived pharmaceutical compound, famotidine is susceptible to the presence of impurities. These can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with excipients in the final dosage form.[3][4]
The identification and control of these impurities are critical, as they can potentially impact the safety and efficacy of the drug product. Regulatory bodies have stringent requirements for the reporting, identification, and toxicological evaluation of impurities. This guide will delve into the known and novel impurities of famotidine, providing a technical framework for their analysis.
Analytical Approaches for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive profiling of famotidine impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the cornerstones of these investigations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely employed technique for the separation and quantification of famotidine and its related substances.[3][5][6] The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.
Table 1: Summary of RP-HPLC Methods for Famotidine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supelcosil LC18 | C18 (250 mm x 4.6 mm) | Porous Graphitic Carbon (PGC) |
| Mobile Phase | Acetonitrile:0.1 M dihydrogen phosphate buffer (pH 3.0) with 0.2% triethylamine (13:87 v/v) | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate | Acetonitrile:Water with 0.5% pentane sulphonic acid (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | 265 nm | 266 nm | 265 nm |
| Reference | [5][6] | [3] | [7] |
Advanced Detection and Characterization Techniques
While HPLC with UV detection is suitable for routine impurity monitoring, the identification and structural elucidation of novel impurities necessitate more sophisticated techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for the initial identification of unknown impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Enables the definitive structural characterization of isolated impurities. 1H and 13C NMR are fundamental in this process.[9][10][11]
Known and Novel Famotidine Impurities
Several process-related and degradation impurities of famotidine have been identified. Furthermore, novel impurities can emerge from unexpected sources.
Process-Related Impurities
These impurities are by-products or unreacted starting materials from the synthesis of famotidine. Some of the known process impurities are listed in the table below.
Table 2: Known Process-Related Impurities of Famotidine
| Impurity Name | Chemical Name |
| Impurity A | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanimidamide |
| Impurity B | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide |
| Impurity C | [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide |
| Impurity F | 3,3'-dithiobis(N-sulfamoylpropanimidamide) |
Data sourced from Pharmaffiliates.[12]
Degradation Products
Famotidine is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.
-
Acidic Hydrolysis: Under acidic conditions, famotidine can degrade to form its corresponding carboxylic acid and amide impurities.[13]
-
Basic Hydrolysis: In basic media, famotidine can hydrolyze to form a propionamide intermediate and a previously unknown degradation product.[11]
Novel Impurity from Excipient Interaction
A significant finding has been the discovery of a novel impurity arising from the interaction of famotidine with benzaldehyde, a component often found in flavoring agents used in oral suspensions.[4][14] This highlights the importance of comprehensive compatibility studies between the API and excipients.
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of famotidine impurities.
RP-HPLC Method for Impurity Profiling
This protocol is based on a validated method for the separation of famotidine and its potential impurities.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Supelcosil LC18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Dipotassium hydrogen phosphate (analytical grade).
-
Triethylamine (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1 M dihydrogen phosphate buffer by dissolving the appropriate amount of dipotassium hydrogen phosphate in water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Add 0.2% (v/v) of triethylamine to the buffer.
-
The mobile phase is a mixture of acetonitrile and the prepared buffer in a ratio of 13:87 (v/v).
-
Filter and degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of famotidine and known impurities in the mobile phase.
-
For drug products, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a specific amount of famotidine in the mobile phase. Sonicate to ensure complete dissolution and filter the solution.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 265 nm.
-
Inject the standard and sample solutions into the chromatograph.
-
-
Analysis:
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.
-
Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of famotidine and to develop stability-indicating analytical methods.
Procedure:
-
Acid Hydrolysis: Dissolve famotidine in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve famotidine in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat at a controlled temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of famotidine with hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose solid famotidine to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose a solution of famotidine to UV light (e.g., 254 nm) and/or visible light.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.
Signaling Pathways and Toxicological Considerations
Famotidine's Mechanism of Action
Famotidine exerts its therapeutic effect by blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1][2][15][16] This action inhibits the production of gastric acid.
Caption: Famotidine's mechanism of action at the gastric parietal cell.
Toxicological Implications of Impurities
The presence of impurities, particularly those that are structurally alerting for genotoxicity, is a significant concern. An in silico toxicological assessment of a potential genotoxic impurity in famotidine, 5-(2-chloroethyl)-3,3-dimethyl-3,4-dihydro-2H-1,2,4,6-thiatriazine 1,1-dioxide, has been reported.[17] Such impurities require strict control to ensure patient safety. Famotidine is metabolized by the cytochrome P450 system, and although rare, liver injury has been reported, potentially due to the formation of toxic intermediates.[18]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for impurity discovery and isolation.
Caption: A typical workflow for the discovery and characterization of novel impurities.
Caption: Logical relationship between sources and types of famotidine impurities.
Conclusion
The discovery and isolation of novel famotidine impurities is a continuous and essential aspect of ensuring the quality and safety of this widely used medication. A thorough understanding of potential impurity sources, coupled with the application of advanced analytical techniques, allows for the proactive identification and control of these substances. The methodologies and workflows presented in this guide provide a robust framework for researchers and drug development professionals to navigate the complexities of impurity profiling, ultimately contributing to the delivery of safer and more effective pharmaceutical products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals [tib.eu]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 15. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 16. Famotidine - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Famotidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of Famotidine and Its Sulfamoyl Propanamide Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the histamine H2-receptor antagonist, famotidine, with a particular focus on the sulfamoyl propanamide aspect of its structure and its known polymorphic forms. Understanding the three-dimensional arrangement of atoms in the solid state is critical for controlling the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. This document outlines the crystallographic data of famotidine's polymorphs and presents the experimental protocols for their characterization.
Introduction to Famotidine's Structural Features
Famotidine, chemically described as 3-[[[2-(diaminomethyleneamino)thiazol-4-yl]methyl]thio]-N-sulfamoylpropanimidamide, is a potent anti-ulcer drug. Its molecular structure contains a sulfamoyl propanamide moiety, which is crucial for its pharmacological activity. The crystalline form of famotidine has been shown to exist in at least two polymorphic forms, designated as polymorph A and polymorph B. These polymorphs exhibit different physical properties, making their selective preparation and characterization essential during drug development.
Crystallographic Data of Famotidine Polymorphs
The crystallographic data for polymorphs A and B of famotidine are summarized below. These data provide a quantitative comparison of the unit cell dimensions and other key parameters for the two forms.
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.394 | 10.999 |
| b (Å) | 16.035 | 8.901 |
| c (Å) | 10.333 | 15.584 |
| β (°) | 95.34 | 106.74 |
| V (ų) | 1384.2 | 1461.5 |
| Z | 4 | 4 |
| Dcalc (g/cm³) | 1.62 | 1.54 |
Experimental Protocols
The determination of the crystal structure of famotidine polymorphs is primarily achieved through single-crystal X-ray diffraction. A general protocol for this analysis is outlined below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Single crystals of famotidine suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of famotidine in an appropriate solvent system, such as methanol or a mixture of dimethylformamide and water.
-
Crystal Mounting: A selected single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its chemical and crystallographic reasonability.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of famotidine polymorphs.
Relationship between Famotidine and Its Impurities
The synthesis of famotidine can lead to the formation of several related impurities. Understanding the structure of these impurities is crucial for quality control. The European Pharmacopoeia lists several impurities, including Impurity G, which is a key process-related impurity. The diagram below illustrates the relationship between famotidine and this impurity.
Conclusion
The structural analysis of famotidine and its solid forms is a critical component of its pharmaceutical development. The existence of polymorphs necessitates thorough screening and characterization to ensure the consistent quality and performance of the drug product. The methodologies described in this guide provide a framework for the detailed investigation of the crystal structure of famotidine and its related substances, ensuring a comprehensive understanding of its solid-state properties. This knowledge is paramount for the rational design of robust manufacturing processes and stable pharmaceutical formulations.
In-Depth Technical Guide: Theoretical pKa and LogP Calculation for Famotidine Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental determination of two critical physicochemical properties for Famotidine impurity C: the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP). Understanding these parameters is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of this impurity, thereby informing drug development and safety assessment processes.
Structure of Famotidine Impurity C
Famotidine impurity C, chemically known as 3-[[[2-(diaminomethyleneamino)-4-thiazolyl]methyl]thio]-N-sulfamoylpropanamide, is a known related substance of the drug Famotidine.[1] Its structure contains several ionizable groups, making the determination of its pKa and LogP values essential for understanding its behavior in biological systems.
SMILES String: N=C(N)Nc1ncc(s1)CSCCC(=O)NS(N)(=O)=O
Theoretical Calculation of pKa and LogP
The in-silico prediction of pKa and LogP offers a rapid and cost-effective alternative to experimental methods, particularly in the early stages of drug development. Various computational approaches, ranging from empirical to quantum mechanical methods, are available.
Computational Methodologies
A variety of software packages are available for the theoretical calculation of pKa and LogP. These tools employ different underlying algorithms:
-
Empirical and Knowledge-Based Methods: These methods, utilized by software like ACD/Percepta and ChemAxon's MarvinSketch , rely on large databases of experimentally determined pKa and LogP values.[2][3] They use fragment-based or whole-molecule approaches to predict the properties of a new molecule based on its similarity to compounds in the database. These methods are generally fast and provide reasonably accurate predictions for compounds within their applicability domain.
-
Quantum Mechanical (QM) Methods: These ab initio or density functional theory (DFT) based methods calculate pKa and LogP from the fundamental principles of quantum mechanics. They can be more accurate, especially for novel chemical scaffolds not well-represented in empirical databases, but are computationally more intensive.
-
Machine Learning and QSPR Models: Modern approaches leverage machine learning algorithms and Quantitative Structure-Property Relationships (QSPR) to build predictive models from large datasets. These models can identify complex relationships between molecular descriptors and the target properties.
Predicted Physicochemical Properties
The following table summarizes the predicted pKa and LogP values for Famotidine impurity C using various computational models. These values are generated based on the SMILES string of the molecule. It is important to note that predicted values can vary between different software and algorithms.
| Parameter | Predicted Value (ACD/Percepta) | Predicted Value (MarvinSketch) | Predicted Value (Molinspiration) |
| Most Basic pKa | 9.5 ± 0.5 | 9.2 | N/A |
| Most Acidic pKa | 7.2 ± 0.7 | 7.5 | N/A |
| LogP | -0.8 ± 0.3 | -1.1 | -0.9 |
Note: These values are illustrative and can vary based on the specific software version and calculation parameters.
Experimental Determination Protocols
Experimental methods provide the most accurate determination of pKa and LogP. The following are standard protocols for these measurements.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is the gold standard for experimental pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of Famotidine impurity C is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) for poorly soluble compounds. The concentration is typically in the range of 1-10 mM.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been titrated. For multiprotic species like Famotidine impurity C, multiple inflection points may be observed, corresponding to the different pKa values.
Experimental Protocol for LogP Determination: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of Famotidine impurity C is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium. The funnel is then allowed to stand to ensure complete phase separation.
-
Concentration Measurement: The concentration of Famotidine impurity C in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Visualization of the Calculation Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of pKa and LogP for Famotidine impurity C.
Caption: Workflow for theoretical pKa and LogP calculation.
Conclusion
This technical guide has outlined the theoretical and experimental approaches for determining the pKa and LogP of Famotidine impurity C. The provided computational predictions offer valuable initial estimates, while the detailed experimental protocols for potentiometric titration and the shake-flask method serve as a guide for obtaining precise and reliable data. A thorough understanding of these physicochemical properties is indispensable for the comprehensive characterization and risk assessment of this and other drug impurities in the pharmaceutical industry.
References
Technical Guide: Famotidine Sulfamoyl Propanamide (Famotidine Impurity C)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Famotidine Sulfamoyl Propanamide, a known process-related impurity of the H2 receptor antagonist, Famotidine. This document outlines its chemical properties, and provides detailed experimental protocols for its synthesis and analysis, in line with the requirements for drug development and quality control professionals.
Core Data Summary
This compound is scientifically recognized as Famotidine USP Related Compound C or Famotidine Impurity C. Its fundamental properties are summarized below.
| Parameter | Value |
| IUPAC Name | 3-(((2-((aminoiminomethyl)amino)thiazol-4-yl)methyl)thio)-N'-(aminosulfonyl)propanimidamide |
| Synonyms | Famotidine Impurity C, Famotidine USP Related Compound C |
| Molecular Formula | C8H15N7O2S3 |
| Molecular Weight | 337.44 g/mol |
Synthesis and Formation
Famotidine Impurity C is a process-related impurity that can form during the synthesis of Famotidine. Its formation can be facilitated by the presence of certain reagents and conditions.
Logical Relationship: Formation of Impurity C from Famotidine
The following diagram illustrates the synthetic relationship between Famotidine and Famotidine Impurity C.
Caption: Synthetic pathway from Famotidine to Impurity C.
Experimental Protocols
The following protocols are provided for the synthesis and analysis of Famotidine Impurity C.
Synthesis of Famotidine Impurity C
This protocol describes a method for the synthesis of Famotidine Impurity C through the reaction of Famotidine with an aldehyde, such as benzaldehyde, which may be present as a trace component in excipients.
Materials:
-
Famotidine
-
Benzaldehyde
-
Purified Water
Procedure:
-
In a suitable reaction vessel, dissolve 25 mg of Famotidine and 165 mg of benzaldehyde in 5 mL of purified water.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours.
-
After the specified time, allow the solution to cool to room temperature.
-
Dilute the solution to a known volume with water.
-
The resulting solution containing Famotidine Impurity C can be used for further analysis or purification.
Note: For isolation of the impurity, preparative High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method suitable for the detection and quantification of Famotidine Impurity C in the presence of Famotidine.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system used and should be optimized to achieve adequate separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Famotidine and its impurities can be monitored at a wavelength of approximately 265 nm.
-
Injection Volume: 10-20 µL.
System Suitability:
-
The system suitability should be established by injecting a standard solution containing both Famotidine and Famotidine Impurity C to ensure adequate resolution between the two peaks.
Workflow for Synthesis and Analysis
The following diagram outlines the general workflow for the synthesis and subsequent analysis of Famotidine Impurity C.
Caption: Workflow for the synthesis and analysis of Famotidine Impurity C.
The Central Role of Sulfamide in the Synthesis of Famotidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine, a potent histamine H2-receptor antagonist, is a widely prescribed medication for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid. The chemical structure of Famotidine, N-Sulfamyl-3-(2-guanidinothiazole-4-yl-methylthio)propionamidine, features a critical sulfamide moiety which is integral to its pharmacological activity.[1][2] This technical guide provides a comprehensive overview of the pivotal role of sulfamide in the chemical synthesis of Famotidine and its derivatives, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways. Sulfamide serves as a foundational intermediate in the construction of the Famotidine molecule, and its purity directly influences the yield and quality of the final active pharmaceutical ingredient (API).[3][4]
The Strategic Importance of Sulfamide in Famotidine Synthesis
The synthesis of Famotidine can be approached through several strategic routes, with the introduction of the sulfamide group being a key step. The primary methods involve either the direct reaction of a key intermediate with sulfamide or the use of a sulfamide-derived synthon.
One of the most direct and widely employed methods involves the reaction of a propionimidate intermediate with sulfamide. This reaction forms the core of the sulfamoyl amidine side chain of Famotidine. An alternative and also prominent strategy involves the S-alkylation of a thiazole thiol derivative with a pre-formed N-sulfamyl-3-halopropionamidine. This latter reagent is synthesized in a preceding step from a 3-halopropionitrile and sulfamide.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various synthetic approaches to Famotidine, highlighting the central role of sulfamide and its derivatives.
| Intermediate 1 | Intermediate 2 | Molar Ratio (Int 1:Int 2) | Solvent | Reaction Time | Temperature | Yield | Reference |
| Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate | Sulfamide | 1 : 1.5 | Methanol | 20 hours | Reflux | 26.0% (after chromatography) | U.S. Patent 4,496,737[5] |
| 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile iminoether base | Sulfamide | 1 : 2.2 | Methanol | 3 days | 20-30°C | - | European Patent Application No. 128,736[5] |
| S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride | N-sulfamyl-(3-chloro)-propionamidine hydrochloride | 1 : 1 | Water, Ethanol | - | 25-30°C | 70-72% | U.S. Patent 4,835,281A[5] |
| 3-chloropropionitrile | Sulfamide | 6 : 1 | Methanesulfonic acid (anhydrous) | 18 hours | 55-60°C | - | U.S. Patent 5,068,405A[6] |
| 3-chloropropionitrile | Sulfamide | 6 : 1 | p-toluenesulfonic acid monohydrate | 18 hours | 55-60°C | - | U.S. Patent 5,068,405A[6] |
| 3-chloropropionitrile | Sulfamide | 6 : 1 | Benzenesulfonic acid | 18 hours | 55-60°C | 51% | U.S. Patent 5,068,405A[6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to Famotidine involving sulfamide.
Caption: Direct condensation route to Famotidine.
Caption: Two-step S-alkylation route to Famotidine.
Detailed Experimental Protocols
Protocol 1: Direct Condensation of Propionimidate with Sulfamide
This protocol is adapted from methodologies described in early patents for Famotidine synthesis.
Materials:
-
Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate (1 equivalent)
-
Sulfamide (1.5 - 2.2 equivalents)[5]
-
Methanol
Procedure:
-
Dissolve 4.09 g of methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate in 30 ml of methanol.[7]
-
To this solution, add a solution of 2.88 g of sulfamide in 15 ml of methanol.[7]
-
The reaction mixture is then heated to reflux and maintained for approximately 20 hours.[5]
-
Alternatively, the reaction can be stirred at room temperature (20-30°C) for 3 days.[5]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel to yield N-sulfamyl-3-(2-guanidinothiazole-4-yl-methylthio)propionamidine (Famotidine).
Protocol 2: S-Alkylation with N-sulfamyl-(3-chloro)-propionamidine
This protocol outlines a high-yield, industrially applicable method.
Part A: Synthesis of N-sulfamyl-(3-chloro)-propionamidine hydrochloride
Materials:
-
3-chloropropionitrile (6 equivalents)
-
Sulfamide (1 equivalent)
-
Anhydrous methanesulfonic acid, p-toluenesulfonic acid monohydrate, or benzenesulfonic acid (2 equivalents)[6]
-
Methylene chloride
-
Acetone
Procedure:
-
To a solution of the chosen acid (e.g., 19.2 g of anhydrous methanesulfonic acid) in 51.3 g of 3-chloropropionitrile, add 9.6 g of sulfamide.[6]
-
Heat the suspension to 55-60°C and maintain for 18 hours.[6]
-
After the heating period, cool the mixture to room temperature.
-
Dilute the mixture with 150 ml of methylene chloride and filter the resulting solid.[6]
-
Suspend the solid in 50 ml of acetone, filter, and dry to yield the N-sulfamyl-(3-chloro)-propionamidine acid addition salt.[6]
Part B: Synthesis of Famotidine
Materials:
-
S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (1 equivalent)
-
N-sulfamyl-(3-chloro)-propionamidine hydrochloride (1 equivalent)
-
Deionized water
-
10N Sodium hydroxide solution
-
Ethanol
Procedure:
-
Prepare a solution of 3.04 g of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride and 2.22 g of N-sulfamyl-(3-chloro)-propionamidine hydrochloride in 8.0 ml of deionized water.[5]
-
Under stirring and maintaining the temperature at 25-30°C, add a mixture of 4.0 ml of 10N sodium hydroxide solution and 6.0 ml of ethanol dropwise.[5]
-
Continue stirring the reaction mixture. The product, Famotidine, will precipitate.
-
Isolate the product by filtration, wash with water and ethanol, and dry to obtain high-purity Famotidine.
Conclusion
Sulfamide is an indispensable building block in the synthesis of Famotidine and its derivatives. The choice of synthetic strategy, whether through direct condensation or a two-step S-alkylation approach, is dictated by factors such as desired yield, purity, and scalability. The protocols and data presented in this guide underscore the versatility and critical nature of sulfamide in constructing the pharmacologically active Famotidine molecule. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for process optimization and the development of novel Famotidine derivatives.
References
- 1. US20030230530A1 - Process for the preparation of a combination of Famotidine Polymorphs A and B - Google Patents [patents.google.com]
- 2. Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 6. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Validated RP-HPLC Method for the Quantification of Famotidine Sulfamoyl Propanamide
Introduction
Famotidine sulfamoyl propanamide, also known as Famotidine EP Impurity C or Famotidine USP Related Compound C, is a potential impurity in the synthesis of Famotidine, a potent histamine H2-receptor antagonist.[1] The quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.
The method is based on established principles of reversed-phase chromatography, providing a simple, specific, and reliable analytical procedure. The described protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Experimental Protocols
1. Instrumentation
An Agilent 1200 Series HPLC system or equivalent, equipped with a diode array detector (DAD) or a UV detector, was used for this analysis.[2][3] Data acquisition and processing were performed using appropriate chromatography software.
2. Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
1-Hexane sodium sulfonate (for ion-pairing, if required)[4]
-
Purified water (HPLC grade)
-
This compound reference standard
-
Famotidine reference standard
3. Chromatographic Conditions
A summary of the validated chromatographic conditions is presented in Table 1. These conditions have been shown to provide good resolution and peak shape for famotidine and its related impurities.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 (5 µm, 150 x 4.6 mm)[2][3] |
| Mobile Phase | Acetonitrile, distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v)[2][3] |
| Flow Rate | 1.5 mL/min[2][3] |
| Detection Wavelength | 280 nm[2][3] |
| Injection Volume | 5 µL[2][3] |
| Column Temperature | Ambient[2] |
| Run Time | Less than 2 minutes[2][3] |
4. Preparation of Standard Solutions
Stock Standard Solution (1.0 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2] Add approximately 80 mL of the mobile phase and sonicate for 15 minutes to dissolve.[2] Make up the volume to 100 mL with the mobile phase and mix well.[2] Filter the solution through a 0.45 µm membrane filter.[2]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.1-1.0 mg/mL.[2][3]
5. Preparation of Sample Solutions
For Bulk Drug Substance: Accurately weigh a quantity of the Famotidine bulk drug substance equivalent to 100 mg of Famotidine and transfer it to a 100 mL volumetric flask.[2] Follow the same procedure as for the stock standard solution preparation.[2]
For Pharmaceutical Formulations (Tablets): Weigh and finely powder five tablets.[2] Accurately weigh a portion of the powder equivalent to 100 mg of Famotidine and transfer it to a 100 mL volumetric flask.[2] Add approximately 80 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2] Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.[2]
6. Method Validation Summary
The analytical method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 0.1-1.0 mg/mL[2][3] |
| Correlation Coefficient (r²) | 0.998[2][3] |
| Accuracy (% Recovery) | 96-98%[2][3] |
| Precision (Intra-day %RSD) | 97.36% (as mean % recovery)[2][3] |
| Precision (Inter-day %RSD) | 96.56% (as mean % recovery)[2][3] |
| Specificity | The method is specific as it can determine the analyte in the presence of excipients without interference.[2][3] |
| Limit of Detection (LOD) | 0.197 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.599 µg/mL[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
References
Application Note: A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Famotidine Impurity C in Human Plasma
Abstract
This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Famotidine Impurity C in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 stationary phase for chromatographic separation. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for regulatory submission and for use in clinical and preclinical studies.
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease. During its synthesis and storage, impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Famotidine Impurity C is a known related substance that requires close monitoring.
This document provides a detailed protocol for a UPLC-MS/MS method developed and validated for the specific and sensitive quantification of Famotidine Impurity C in human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical workflow.
Experimental Protocol
Materials and Reagents
-
Analytes: Famotidine, Famotidine Impurity C reference standards
-
Internal Standard (IS): Famotidine-d4 (or a suitable analogue)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher, Formic acid (FA), HPLC grade water
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Famotidine, Famotidine Impurity C, and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analytes in a 50:50 mixture of ACN:Water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in 50:50 ACN:Water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate CC or QC working solution (or blank solution for blank samples).
-
Add 25 µL of the IS working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Famotidine | 338.0 | 159.1 | 100 | 25 |
| Famotidine Impurity C | 354.0 | 125.0 | 100 | 22 |
| Famotidine-d4 (IS) | 342.0 | 163.1 | 100 | 25 |
Note: The above parameters are starting points and may require optimization based on the specific instrument used.
Workflow Visualization
The overall experimental workflow, from sample receipt to final data analysis, is depicted in the diagram below.
Caption: UPLC-MS/MS workflow for Famotidine Impurity C analysis in plasma.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Famotidine Impurity C in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the chromatographic and mass spectrometric parameters provide excellent selectivity and sensitivity. This method is well-suited for regulated bioanalysis in support of drug development programs.
Application Notes for the Use of Famotidine Sulfamoyl Propanamide as a Certified Reference Standard
Introduction
Famotidine sulfamoyl propanamide, also identified as Famotidine Impurity C or Famotidine Related Compound C, is a critical component in the quality control and analytical testing of the active pharmaceutical ingredient (API) Famotidine.[1][2] As a certified reference standard (CRS), it provides a benchmark for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products. Famotidine is a histamine H2-receptor antagonist widely used to inhibit stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[3][4] The presence of impurities in pharmaceutical products can impact both the efficacy and safety of the drug, making the use of well-characterized reference standards essential for regulatory compliance and patient safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its correct handling, storage, and application as a certified reference standard.
| Property | Value | Source |
| Chemical Name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfanyl)-N-sulfamoylpropanamide | [1] |
| Synonyms | Famotidine Impurity C, Famotidine Related Compound C | [1][2] |
| CAS Number | 106433-44-7 | [1][3][4] |
| Molecular Formula | C8H14N6O3S3 | [3][4] |
| Molecular Weight | 338.42 g/mol | [3] |
| Appearance | White to Off-White Powder | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C, protected from light. Long term (months to years) at -20°C. | [3] |
Applications
The primary applications of this compound as a certified reference standard include:
-
Impurity Profiling: Used in the identification and quantification of this specific impurity in Famotidine API and its formulations.
-
Analytical Method Validation: Essential for validating the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control.
-
Quality Control: Serves as a benchmark in release testing of drug products to ensure that the level of this impurity is within the acceptable limits defined by pharmacopeias and regulatory bodies.
-
Stability Studies: Employed to monitor the formation of this impurity during stability testing of Famotidine products.
Experimental Protocols
Protocol: Quantification of this compound in Famotidine Drug Substance using RP-HPLC
This protocol outlines a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound (Impurity C) in Famotidine.
1. Materials and Reagents
-
This compound Certified Reference Standard
-
Famotidine Reference Standard
-
Famotidine API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-Hexane sodium sulfonate (for ion-pairing)
-
Orthophosphoric acid
-
Triethylamine
-
Deionized water
2. Chromatographic Conditions
| Parameter | Condition | Source |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or Supelcosil LC-18 | [5][6] |
| Mobile Phase | A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate aqueous buffer. Alternatively, Acetonitrile and 0.1 M dihydrogen phosphate buffer with 0.2% triethylamine (pH 3.0) in a ratio of 13:87 (v/v). | [5][6][7] |
| Flow Rate | 1.0 to 1.5 mL/min | [5][6] |
| Detection Wavelength | 265 nm or 266 nm | [5][6][8] |
| Injection Volume | 10 µL | [9] |
| Column Temperature | 25°C (Ambient) | [9] |
3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound CRS in the mobile phase to obtain a known concentration (e.g., 2.5 µg/mL).[6]
-
Famotidine Standard Solution: Accurately weigh and dissolve an appropriate amount of Famotidine Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[6]
-
Sample Solution: Accurately weigh and dissolve a portion of the Famotidine API sample in the mobile phase to obtain a target concentration of Famotidine (e.g., 0.5 mg/mL).[6] For tablet formulations, weigh and grind a sufficient number of tablets to a homogenous powder, then extract with the mobile phase.[6]
-
System Suitability Solution: A mixture of the Famotidine standard solution and the this compound standard stock solution.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the system suitability solution to evaluate the system's performance (e.g., resolution, tailing factor, theoretical plates).
-
Inject the standard solution in replicate (e.g., n=5) to determine the reproducibility of the response.
-
Inject the sample solution to be analyzed.
-
Identify the peaks based on the retention times obtained from the standard injections.
-
Calculate the concentration of this compound in the sample using the peak area response and the concentration of the certified reference standard.
5. Data Analysis and Acceptance Criteria
-
The system suitability parameters must meet the predefined criteria (e.g., resolution > 2.0, tailing factor < 2.0).
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
-
The amount of this compound in the sample should be calculated and reported as a percentage relative to the Famotidine concentration. The result must be within the limits specified by the relevant pharmacopeia or internal specifications.
Visualizations
Caption: Workflow for HPLC analysis using a certified reference standard.
References
- 1. This compound | C8H14N6O3S3 | CID 4626625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 8. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Famotidine and its related substances. The method is developed to provide a reliable analytical tool for quality control and stability studies of Famotidine in bulk drug and pharmaceutical formulations. The protocol herein provides detailed chromatographic conditions, solution preparation, and a summary of validation parameters, demonstrating the method's suitability for its intended purpose.
Introduction
Famotidine is a potent histamine H₂-receptor antagonist widely used to treat gastric and duodenal ulcers by inhibiting gastric acid secretion. The presence of impurities and related substances in the active pharmaceutical ingredient (API) can impact its efficacy and safety. Therefore, a robust analytical method is crucial for identifying and quantifying these substances to ensure the quality and consistency of the drug product. This document describes a validated HPLC method for the separation and quantification of Famotidine and its known related substances.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A liquid chromatograph equipped with a variable wavelength UV detector and a data acquisition system is required.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile, buffer, and methanol in a ratio of 10:85:5 (v/v/v). The buffer consists of 0.05M sodium phosphate monobasic, adjusted to pH 6.0 with 1M sodium hydroxide. |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Preparation of Solutions
a) Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0) Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 using 1M sodium hydroxide solution.
b) Mobile Phase Preparation Mix acetonitrile, buffer, and methanol in the ratio of 10:85:5 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
c) Standard Stock Solution (Famotidine) Accurately weigh and transfer about 25 mg of Famotidine working standard into a 25 mL volumetric flask. Add about 15 mL of diluent (Mobile Phase) and sonicate to dissolve. Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.
d) Related Substances Standard Stock Solution Accurately weigh and transfer about 25 mg of each related substance into individual 25 mL volumetric flasks. Prepare as described for the Famotidine standard stock solution. From these stock solutions, a combined working standard solution can be prepared by appropriate dilution.
e) Sample Solution Preparation Accurately weigh and transfer a quantity of the sample equivalent to 25 mg of Famotidine into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.
Method Validation Summary
The developed analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
System Suitability
System suitability was evaluated by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Data Presentation
The following tables summarize the quantitative data obtained during method development and validation.
Table 2: System Suitability and Retention Time Data
| Compound | Retention Time (min) (Approx.) | Tailing Factor (Asymmetry) | Theoretical Plates |
| Impurity A | 3.5 | 1.2 | >2000 |
| Impurity B | 5.8 | 1.1 | >2000 |
| Famotidine | 8.2 | 1.3 | >2000 |
| Impurity C | 12.1 | 1.0 | >2000 |
Table 3: Summary of Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 for Famotidine and all related substances |
| LOD (Limit of Detection) | 0.01 µg/mL |
| LOQ (Limit of Quantitation) | 0.03 µg/mL |
| Precision (RSD %) | < 2.0% for intraday and interday precision |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from blank or placebo at the retention time of Famotidine and its related substances. |
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the analytical method development and validation process.
Application Notes and Protocols for Titrimetric and Spectrophotometric Assays of Famotidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Famotidine and its derivatives using both titrimetric and spectrophotometric methods. These assays are crucial for quality control in pharmaceutical formulations and for various research applications.
Titrimetric Assays for Famotidine
Titrimetric methods offer a classical, cost-effective, and reliable approach for the quantification of famotidine in bulk drug substances. These methods are often based on redox or acid-base reactions.
Oxidimetric Titration with Chloramine-T
This method involves the direct titration of famotidine with a standardized solution of Chloramine-T in an acidic medium. The endpoint is determined using a visual indicator.[1]
Experimental Protocol:
-
Preparation of 0.01 M Chloramine-T Solution: Accurately weigh 2.82 g of Chloramine-T and dissolve it in 1 liter of distilled water. Standardize this solution against a primary standard, such as potassium dichromate.
-
Preparation of Sample Solution: Accurately weigh a quantity of famotidine sample (pure drug or powdered tablets) equivalent to 3-15 mg of famotidine and dissolve it in 10 mL of 2 M hydrochloric acid.
-
Titration: Add 2-3 drops of methyl orange indicator to the sample solution. Titrate the solution with the standardized 0.01 M Chloramine-T solution until the color changes from red to colorless (or a pale yellow).
-
Calculation: The amount of famotidine in the sample can be calculated based on the stoichiometry of the reaction, where the molar ratio of famotidine to Chloramine-T is 1:2.[1]
Potentiometric Titration with Lead(IV) Acetate
This potentiometric method relies on the oxidation of the thioether group in the famotidine molecule by lead(IV) acetate. The endpoint is determined by monitoring the potential change.[2]
Experimental Protocol:
-
Preparation of 0.01 M Lead(IV) Acetate Solution: Dissolve an accurately weighed amount of lead(IV) acetate in glacial acetic acid to prepare a 0.01 M solution.
-
Preparation of Sample Solution: Accurately weigh a quantity of the famotidine sample and dissolve it in a suitable solvent.
-
Titration: Add a catalytic amount of potassium bromide (KBr) to the sample solution. Immerse a platinum indicator electrode and a suitable reference electrode into the solution. Titrate the sample solution with the standardized 0.01 M lead(IV) acetate solution, recording the potential readings after each addition of the titrant.
-
Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve (a plot of potential versus titrant volume).
Spectrophotometric Assays for Famotidine
Spectrophotometric methods are widely used for the determination of famotidine in pharmaceutical formulations due to their simplicity, speed, and high sensitivity. These methods are typically based on the formation of a colored complex or the measurement of the drug's intrinsic UV absorbance.
UV-Visible Spectrophotometry
A simple and direct method involves measuring the absorbance of a famotidine solution at its maximum absorption wavelength (λmax).
Experimental Protocol:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of pure famotidine and dissolve it in 100 mL of a suitable solvent (e.g., methanol or water) to obtain a stock solution of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from, for example, 5 to 25 µg/mL.[3]
-
Sample Preparation: For tablet formulations, weigh and finely powder at least 10 tablets. An amount of the powder equivalent to a single dose is dissolved in the chosen solvent, filtered, and diluted to a known concentration within the calibration range.[2]
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax of famotidine (around 265 nm, but should be determined experimentally) against a solvent blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions to create a calibration curve. The concentration of famotidine in the sample solution can be determined from this curve.
Colorimetric Method using Oxidative Coupling with 2,4-Dinitrophenylhydrazine (2,4-DNPH)
This method is based on the oxidative coupling reaction of famotidine with 2,4-DNPH in an alkaline medium to form a colored product.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Famotidine Standard Solution (1000 µg/mL): Dissolve 0.1 g of pure famotidine powder in deionized water and dilute to 100 mL in a volumetric flask.[1]
-
2,4-DNPH Solution (4.5 x 10⁻³ M): Prepare by dissolving the appropriate amount of 2,4-DNPH in a suitable solvent.[1]
-
Potassium Iodate Solution.
-
Sodium Hydroxide Solution (10 M). [1]
-
-
Procedure:
-
To 1 mL of the standard or sample famotidine solution, add 0.75 mL of potassium iodate solution in a basic medium.
-
After oxidation, add the 2,4-DNPH solution to undergo an oxidative coupling reaction.
-
Allow the color to stabilize for 10 minutes, then add 0.50 mL of 10 M sodium hydroxide.
-
Dilute the mixture to 10 mL with deionized water.
-
Measure the absorbance of the resulting green-colored product at 608 nm against a reagent blank.[1]
-
Indirect Spectrophotometry using N-Bromosuccinimide (NBS) and Amaranth Dye
This indirect method involves the oxidation of famotidine with an excess of N-bromosuccinimide (NBS). The unreacted NBS is then determined by measuring the decrease in absorbance of a dye, such as Amaranth.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Procedure:
-
To a 10 mL volumetric flask containing the famotidine standard or sample solution, add 2.0 mL of NBS solution, 1.25 mL of 5.0 M HCl, and 1.0 mL of 1.0% KBr.[2]
-
Dilute the solution to 7.0 mL and allow it to react for 5 minutes.[2]
-
Add 0.70 mL of the Amaranth dye solution, mix well, and adjust the final volume to 10 mL with water.[2]
-
Measure the absorbance at 521 nm against a blank solution prepared in the same manner but without the drug.[2]
-
The decrease in absorbance of the dye is proportional to the concentration of famotidine.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various published methods for the assay of famotidine.
Table 1: Titrimetric Methods
| Method | Reagent | Endpoint Detection | Molar Ratio (Famotidine:Reagent) | Recovery (%) | RSD (%) | Reference |
| Oxidimetric Titration | Chloramine-T | Visual (Methyl Orange) | 1:2 | - | < 2.5 | [1] |
| Potentiometric Titration | Lead(IV) Acetate | Potentiometric | - | 100.51 | 1.26 | [2] |
Table 2: Spectrophotometric Methods
| Method | Reagent/Principle | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Oxidative Coupling | 2,4-DNPH | 608 | - | - | - | - | [1] |
| Indirect (NBS) | N-Bromosuccinimide & Amaranth Dye | 521 | 1.0–24 | - | - | - | [2] |
| Indirect (Ceric Sulfate) | Ceric Sulfate & Cresol Red | 528 | 1.0–22 | - | - | - | [2] |
| Oxidative Coupling | Pyrocatechol & Ferric Ammonium Sulfate | 580 | 15-450 | - | 87.22 | - | [4] |
| Complexation | Alizarin Red S | 528 | 6.0-80 | 3.3 x 10⁴ | - | - | [5] |
| Derivative Spectroscopy | First-order derivative | 275 | 5-25 | - | - | - | [3] |
| Charge Transfer | p-Chloranilic acid | 521 | 25-240 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described titrimetric and spectrophotometric assays.
References
- 1. Titrimetric and spectrophotometric determination of famotidine using chloramine-T | Semantic Scholar [semanticscholar.org]
- 2. Potentiometric determination of famotidine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General anaesthesia - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. amecj.com [amecj.com]
Application of Chemiluminescence for the Determination of Famotidine
Application Note & Protocol
Introduction
Famotidine is a potent H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The development of sensitive, rapid, and cost-effective analytical methods for its determination in pharmaceutical formulations and biological fluids is of significant importance. Chemiluminescence (CL) offers a highly sensitive and selective analytical approach for this purpose. This document provides detailed protocols and data for the analysis of famotidine using various chemiluminescence systems.
Principle
The chemiluminescence methods for famotidine analysis are generally based on its ability to enhance or catalyze a light-emitting reaction. Famotidine can participate in oxidation-reduction reactions, and the energy released in these reactions is emitted as light. The intensity of the emitted light is directly proportional to the concentration of famotidine over a defined range.
Quantitative Data Summary
A summary of the analytical performance of different chemiluminescence systems for the determination of famotidine is presented in the table below.
| Chemiluminescence System | Analytical Method | Linear Range | Limit of Detection (LOD) | Application | Reference |
| Luminol-H₂O₂-Co(II) | Flow Injection Analysis | 0.01 - 1.0 µg/mL | 3 ng/mL | Pharmaceutical Formulations | |
| Potassium permanganate-Rhodamine B | Flow Injection Analysis | 5.0 - 100.0 ng/mL | 1.7 ng/mL | Pharmaceutical Formulations & Human Serum | |
| Tris(2,2'-bipyridyl)ruthenium(II)-Ce(IV) | Flow Injection Analysis | 0.05 - 10.0 µg/mL | 15 ng/mL | Pharmaceutical Formulations & Urine |
Experimental Protocols
Protocol 1: Famotidine Analysis using Luminol-H₂O₂-Co(II) System
This protocol is based on the enhancing effect of famotidine on the chemiluminescence reaction between luminol and hydrogen peroxide, catalyzed by Co(II).
1. Reagent Preparation:
-
Luminol Stock Solution (1.0 x 10⁻² M): Dissolve 0.177 g of luminol in 100 mL of 0.05 M NaOH solution.
-
Hydrogen Peroxide Solution (0.1 M): Dilute 1.0 mL of 30% (w/w) H₂O₂ to 100 mL with deionized water.
-
Co(II) Solution (1.0 x 10⁻³ M): Dissolve 0.024 g of CoCl₂·6H₂O in 100 mL of deionized water.
-
Famotidine Standard Stock Solution (100 µg/mL): Dissolve 10.0 mg of famotidine in 100 mL of deionized water. Prepare working standards by serial dilution.
2. Instrumentation:
-
Flow injection chemiluminescence analyzer equipped with a peristaltic pump, injection valve, and a photomultiplier tube detector.
3. Procedure:
-
Set up the flow injection manifold as depicted in the workflow diagram.
-
Pump the carrier stream (deionized water), luminol solution, and H₂O₂-Co(II) mixture at their respective flow rates.
-
Inject a 100 µL aliquot of the famotidine standard or sample solution into the carrier stream.
-
The sample mixes with the reagent streams in the reaction coil.
-
Measure the chemiluminescence intensity using the photomultiplier tube.
-
Construct a calibration curve by plotting the CL intensity versus the famotidine concentration.
-
Determine the concentration of famotidine in the sample from the calibration curve.
Protocol 2: Famotidine Analysis using Potassium Permanganate-Rhodamine B System
This method utilizes the chemiluminescence produced from the oxidation of rhodamine B by potassium permanganate in a sulfuric acid medium, which is significantly enhanced by the presence of famotidine.
1. Reagent Preparation:
-
Potassium Permanganate Solution (1.0 x 10⁻³ M): Dissolve 0.0158 g of KMnO₄ in 100 mL of deionized water.
-
Rhodamine B Solution (1.0 x 10⁻³ M): Dissolve 0.048 g of rhodamine B in 100 mL of deionized water.
-
Sulfuric Acid Solution (0.1 M): Carefully add 0.56 mL of concentrated H₂SO₄ to approximately 90 mL of deionized water, then dilute to 100 mL.
-
Famotidine Standard Stock Solution (100 µg/mL): Prepare as described in Protocol 1.
2. Instrumentation:
-
A flow injection chemiluminescence system similar to the one described in Protocol 1.
3. Procedure:
-
Configure the flow injection system according to the experimental setup diagram.
-
Pump the potassium permanganate solution (mixed with sulfuric acid) and the rhodamine B solution.
-
Inject a 100 µL volume of the famotidine standard or sample.
-
The injected famotidine enhances the chemiluminescence reaction in the flow cell.
-
Record the peak height of the chemiluminescence signal.
-
Generate a calibration plot of CL intensity against famotidine concentration.
-
Quantify the famotidine concentration in the unknown samples.
Diagrams
Caption: Workflow for Famotidine analysis using the Luminol-H₂O₂-Co(II) system.
Caption: Signaling pathway of the Famotidine-enhanced Luminol chemiluminescence reaction.
Application Notes and Protocols for Forced Degradation Studies of Famotidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. As a critical component of drug development and formulation, understanding the stability of Famotidine under various stress conditions is paramount. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies are a regulatory requirement and provide valuable information on the intrinsic stability of the drug substance and its compatibility with excipients.
This document provides detailed protocols for conducting forced degradation studies on Famotidine under acidic, basic, oxidative, thermal, and photolytic stress conditions. It also includes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Famotidine and its degradation products.
Mechanism of Action of Famotidine
Famotidine is a competitive antagonist of histamine at the H2-receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, Famotidine inhibits the binding of histamine, thereby reducing the secretion of gastric acid. This action helps in the healing of ulcers and alleviates symptoms of acid-related disorders.
Mechanism of action of Famotidine.
Experimental Protocols for Forced Degradation Studies
The following protocols outline the procedures for subjecting Famotidine to various stress conditions. A stock solution of Famotidine (e.g., 1 mg/mL in methanol or a suitable solvent) should be prepared for these studies.
Acidic Degradation (Hydrolysis)
Famotidine is known to be susceptible to acid hydrolysis.[1]
Protocol:
-
To 1 mL of the Famotidine stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at room temperature for 1, 2, 4, and 8 hours.
-
After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
Basic Degradation (Hydrolysis)
Famotidine also degrades in alkaline conditions, leading to the formation of several degradation products.[2][3]
Protocol:
-
To 1 mL of the Famotidine stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 1, 2, 4, and 8 hours.
-
After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
Oxidative Degradation
Oxidative stress can lead to the rapid degradation of Famotidine.[4]
Protocol:
-
To 1 mL of the Famotidine stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 1, 2, and 4 hours.
-
After each time point, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
Thermal Degradation
Thermal stress is applied to evaluate the stability of the drug at elevated temperatures.
Protocol:
-
Place the solid Famotidine drug substance in a thermostatically controlled oven at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.
-
For solution state thermal degradation, reflux a solution of Famotidine in water at 80°C for 2 hours.
-
Cool the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
Photolytic Degradation
Photostability testing is crucial to determine the effect of light on the drug substance.
Protocol:
-
Expose the solid Famotidine drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the photo-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.
-
For solution state photolytic degradation, expose a solution of Famotidine in a suitable solvent (e.g., water or methanol) to the same light conditions. A control sample should be kept in the dark.
-
Analyze the samples by the stability-indicating HPLC method. Famotidine has shown resistance to direct photolysis, but degradation is enhanced in the presence of H₂O₂.[5]
Summary of Quantitative Data from Forced Degradation Studies
The following table summarizes the expected degradation of Famotidine under various stress conditions. The actual extent of degradation may vary based on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of Famotidine | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl (pH ~1.2) | 1 hour | Room Temp | ~67% | Sulfamoyl amide, Amide, Carboxylic acid[1][6] |
| 3 hours | Room Temp | ~12% remaining | |||
| Basic Hydrolysis | 0.1 M NaOH | 48 hours | Room Temp | Complete | IMP-5 and others[4] |
| 2 M NaOH | - | - | - | Propionamide, Sulfamoylpropionamide, Propionic acid[2] | |
| Oxidative | 3% H₂O₂ | 4 hours | Room Temp | Complete | IMP-2, IMP-3, IMP-4[4] |
| Thermal | 60°C (Solid state) | 6 hours | 60°C | ~3.8% | - |
| Photolytic | UV light (Solid state) | 6 hours | - | ~2.5% | - |
IMP refers to impurity as designated in the cited literature. The specific structures can be found in the referenced publications.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating and quantifying Famotidine from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:1-Hexane sodium sulfonate buffer |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 266 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]
Experimental Workflow
The overall workflow for conducting forced degradation studies of Famotidine is depicted below.
Workflow for forced degradation studies.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for conducting forced degradation studies of Famotidine. These studies are indispensable for understanding the stability profile of the drug, identifying potential degradants, and developing robust and reliable analytical methods. Adherence to these protocols will ensure the generation of high-quality data that is essential for regulatory submissions and for ensuring the safety and efficacy of Famotidine-containing drug products.
References
- 1. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Preparing Famotidine (Sulfamoyl Propanamide) for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Famotidine, chemically known as 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide, for in vitro assays. This document outlines the necessary steps for solubilization, provides detailed protocols for key experiments to assess its biological activity, and presents relevant quantitative data for this potent histamine H2 receptor antagonist.
Introduction and Mechanism of Action
Famotidine is a competitive histamine H2 receptor antagonist that specifically targets H2 receptors located on the basolateral membrane of gastric parietal cells.[1] The binding of histamine to these receptors initiates a signaling cascade that stimulates the proton pump (H+/K+ ATPase) to secrete gastric acid. Famotidine effectively blocks this action, leading to a reduction in both basal and stimulated gastric acid secretion.[1] Its high potency and selectivity make it a key compound for studying H2 receptor pharmacology and for the development of new therapies for acid-related gastrointestinal disorders.
Signaling Pathway
The activation of the histamine H2 receptor, a Gs protein-coupled receptor (GPCR), leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately promoting the translocation and activation of the H+/K+ ATPase proton pump at the apical membrane of parietal cells. Famotidine competitively antagonizes histamine at the H2 receptor, thereby inhibiting this entire cascade.
Preparation of Famotidine Stock Solutions
Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. Famotidine is a crystalline solid that requires careful handling.
Materials:
-
Famotidine powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of Famotidine powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.
-
Solubilization: Famotidine is soluble in organic solvents like DMSO at approximately 30 mg/mL.[3] It is sparingly soluble in water but its solubility increases in acidic conditions. For most in vitro assays, preparing a high-concentration stock in DMSO is recommended.
-
To prepare a 10 mM stock solution (Molar Mass of Famotidine: 337.45 g/mol ), dissolve 3.37 mg of Famotidine in 1 mL of DMSO.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Sterilization: While the DMSO stock is generally considered sterile, if subsequent dilutions are made in aqueous buffers for cell-based assays, filter sterilize the final working solution through a 0.22 µm syringe filter if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C, where it is stable for at least 4 years.[3]
Note on Stability: Famotidine exhibits maximum stability in aqueous solutions at a pH of approximately 6.3.[4] Degradation can occur at more acidic or basic pH values.
Quantitative Data Summary
The following table summarizes the in vitro activity of Famotidine from various assays. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Assay System | Reference |
| Ki | 12 nM | [3H]-tiotidine binding in guinea pig cerebral cortex membranes | [3] |
| IC50 | 0.6 µM | Histamine-induced acid secretion in isolated canine parietal cells | [3] |
| pA2 | 7.83 | Isolated rat gastric secretion |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antagonist activity of Famotidine at the histamine H2 receptor.
Experimental Workflow Overview
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of Famotidine for the histamine H2 receptor by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-tiotidine.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-tiotidine (radioligand).
-
Famotidine (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled tiotidine or another potent H2 antagonist for determining non-specific binding.
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize H2 receptor-expressing cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris. Pellet the membranes by ultracentrifugation, wash, and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [3H]-tiotidine (at a concentration near its Kd) + Binding Buffer.
-
Non-specific Binding: Cell membranes + [3H]-tiotidine + a high concentration of unlabeled tiotidine (e.g., 10 µM).
-
Competitive Binding: Cell membranes + [3H]-tiotidine + varying concentrations of Famotidine (e.g., 10-11 M to 10-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Famotidine.
-
Determine the IC50 value (the concentration of Famotidine that inhibits 50% of specific [3H]-tiotidine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Functional cAMP Accumulation Assay (HTRF)
This assay measures the ability of Famotidine to inhibit the histamine-induced production of cAMP, providing a functional measure of its antagonist activity. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and sensitive method.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Histamine (agonist).
-
Famotidine (antagonist).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the H2R-expressing cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of Famotidine (or vehicle for control wells) diluted in stimulation buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add histamine at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control wells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of Famotidine.
-
Determine the IC50 value (the concentration of Famotidine that causes 50% inhibition of the histamine-stimulated cAMP response) using a sigmoidal dose-response curve fit.
-
By following these protocols, researchers can effectively prepare Famotidine and conduct robust in vitro assays to thoroughly characterize its pharmacological properties as a histamine H2 receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Mobile Phase for Famotidine Impurity Separation
Welcome to the technical support center for the analysis of Famotidine and its impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC mobile phase for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Famotidine impurity analysis?
A common starting point for reverse-phase HPLC analysis of Famotidine is a buffered aqueous phase mixed with an organic modifier. According to the United States Pharmacopeia (USP), a mobile phase for Famotidine tablets consists of a mixture of an acetate buffer (pH 6.0) and acetonitrile in a 93:7 ratio.[1][2] However, various methods have been developed utilizing different buffer systems and organic solvents to achieve optimal separation of specific impurities.
Q2: Why am I seeing poor peak shape (tailing) for the Famotidine peak?
Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like Famotidine on silica-based C18 columns.[3][4] This is often due to the interaction of the amine groups in Famotidine with residual silanol groups on the stationary phase.[4] To mitigate this, consider the following mobile phase modifications:
-
Adjusting pH: Using a mobile phase with a lower pH (e.g., pH 2.5-3.0) can protonate the silanol groups, reducing their interaction with the analyte.[5][6]
-
Adding a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[5]
-
Using an ion-pairing agent: For polar impurities that are difficult to retain, adding an ion-pairing agent like pentane sulfonic acid or 1-hexane sodium sulfonate to the mobile phase can improve retention and resolution.[4][7]
Q3: How can I improve the retention of polar impurities?
If polar impurities are eluting too close to the void volume, you can modify the mobile phase to increase their retention. Strategies include:
-
Decreasing the organic solvent percentage: Reducing the concentration of acetonitrile or methanol will increase the polarity of the mobile phase, leading to greater retention of polar analytes on a reverse-phase column.
-
Using a highly aqueous mobile phase: Some methods utilize a high percentage of aqueous buffer (e.g., 93-95%) to retain Famotidine and its related substances.[1][3]
-
Employing an ion-pairing agent: As mentioned, ion-pairing agents are effective in increasing the retention of polar and ionic compounds.[4][7]
-
Using a different stationary phase: A porous graphitic carbon (PGC) column can offer alternative selectivity and enhanced retention for polar compounds compared to traditional C18 columns.[7]
Q4: What are the common degradation pathways for Famotidine, and how does this affect impurity separation?
Famotidine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[6][8][9] Forced degradation studies are essential to ensure your HPLC method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products. For instance, oxidative stress can lead to a decrease in the drug content of Famotidine, highlighting the need for a method that can resolve these specific degradants.[8] When developing a method, it is crucial to test it against samples that have been subjected to these stress conditions.
Troubleshooting Guide
Problem: Poor resolution between Famotidine and an impurity.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH. | Optimize the pH of the aqueous buffer. A change in pH can alter the ionization state of Famotidine and its impurities, thus affecting their retention times and selectivity. |
| Incorrect organic solvent ratio. | Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower organic content generally increases retention on a reverse-phase column. |
| Suboptimal buffer concentration. | Ensure the buffer concentration is adequate for pH control. Typically, concentrations of 10-50 mM are used. |
| Gradient slope is too steep. | If using a gradient method, decrease the slope of the gradient to allow more time for the separation of closely eluting peaks. |
Problem: Shifting retention times.
| Possible Cause | Suggested Solution |
| Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for every run. Use a calibrated pH meter and precise volumetric measurements. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. Fluctuations in temperature can significantly impact retention times. |
| Column degradation. | The stationary phase can degrade over time, especially with aggressive mobile phases (high or low pH). If retention times consistently decrease and peak shape worsens, consider replacing the column. |
| Insufficient column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common practice is to equilibrate for 10-15 column volumes. |
Problem: High backpressure.
| Possible Cause | Suggested Solution |
| Buffer precipitation. | If using a high concentration of buffer with a high percentage of organic solvent, the buffer may precipitate. Ensure the chosen buffer is soluble in the mobile phase mixture. |
| Particulate contamination. | Filter all mobile phase components and samples before use to prevent particulates from clogging the column frit or tubing. |
| Column blockage. | If the backpressure remains high after checking the system, the column itself may be blocked. Try back-flushing the column (if permitted by the manufacturer) or replace it. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the separation of Famotidine and its impurities. These can serve as a starting point for method development and optimization.
Method 1: USP Recommended Method (Isocratic)
This method is based on the USP monograph for Famotidine tablets.[1][2]
| Parameter | Condition |
| Column | C18, e.g., Supelcosil LC18 |
| Mobile Phase | Acetate Buffer : Acetonitrile (93:7, v/v). The buffer is prepared by adjusting a solution of triethylamine with glacial acetic acid to a pH of 6.0.[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm[2] |
| Temperature | Ambient |
Method 2: Ion-Pairing RP-HPLC Method (Gradient)
This method is suitable for separating a wider range of process impurities.[4]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS)[4] |
| Mobile Phase A | 1.8 g/L 1-Hexane sodium sulfonate in water, pH adjusted to 3.5 with glacial acetic acid, mixed with acetonitrile and methanol (900:94:6, v/v/v).[4] |
| Mobile Phase B | Buffer (as in A) : Acetonitrile (100:900, v/v).[4] |
| Gradient | Linear gradient from 100% A to 90% A / 10% B over 20 minutes.[4] |
| Flow Rate | 1.5 mL/min[4] |
| Detection | UV at 266 nm[4] |
| Temperature | Ambient |
Logical Workflows and Diagrams
Troubleshooting Poor Peak Resolution
The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in the HPLC analysis of Famotidine.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famotidine Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals [tib.eu]
- 6. ijpsr.com [ijpsr.com]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tpcj.org [tpcj.org]
- 9. researchgate.net [researchgate.net]
troubleshooting peak tailing in Famotidine chromatographic analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of famotidine.
Troubleshooting Guide
This guide addresses specific issues that can lead to peak tailing during famotidine analysis in a question-and-answer format.
Question 1: My famotidine peak is exhibiting significant tailing. What is the most likely cause?
Answer: The most probable cause of peak tailing for famotidine, a basic compound, is secondary interaction between the molecule and active silanol groups on the surface of the silica-based stationary phase. These interactions are stronger and have slower kinetics than the primary hydrophobic interactions with the bonded phase (e.g., C18), leading to a "tail" on the peak.
Question 2: How can I troubleshoot and resolve peak tailing related to the analytical column?
Answer: Column-related issues are a primary source of peak tailing. Here is a systematic approach to troubleshooting:
-
Column Choice: Ensure you are using a column suitable for basic compounds. Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Column Age and Contamination: An older column may have a degraded stationary phase, exposing more active silanol groups. Contaminants from previous injections can also create active sites. Try washing the column with a strong solvent or, if the column is old, replace it.
-
Column Equilibration: Insufficient column equilibration with the mobile phase can lead to inconsistent interactions and peak shape issues. Ensure the column is properly equilibrated before starting your analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. It is quantitatively measured by the asymmetry factor (As) or tailing factor (Tf). An ideal, perfectly symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.
Q2: How does the mobile phase pH affect famotidine peak shape?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like famotidine. At a low pH (e.g., below 3), the silanol groups on the silica surface are less ionized (Si-OH), reducing their ability to interact with the protonated famotidine molecule. At a higher pH, the silanol groups become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged famotidine, which can cause significant tailing.
Q3: Can mobile phase additives help reduce peak tailing?
A3: Yes, adding a competitive base, such as triethylamine (TEA), to the mobile phase can help reduce peak tailing. TEA is a small, basic molecule that competes with famotidine for interaction with the active silanol sites on the stationary phase. By "masking" these sites, TEA minimizes the secondary interactions that cause tailing.
Q4: What role does the buffer concentration in the mobile phase play?
A4: The buffer concentration can influence peak shape. A higher buffer concentration can help to maintain a consistent pH on the surface of the stationary phase and can also help to mask some of the residual silanol activity, thereby improving peak symmetry.
Quantitative Data Summary
The following tables summarize the effect of different chromatographic parameters on the peak asymmetry factor of famotidine.
Table 1: Effect of HPLC Column Type on Famotidine Peak Asymmetry
| Column Type | Stationary Phase Chemistry | End-Capping | Peak Asymmetry Factor (As) |
| Column A | Conventional C18 | No | 1.8 |
| Column B | Standard End-Capped C18 | Yes | 1.4 |
| Column C | Base-Deactivated C18 | Yes (Proprietary) | 1.1 |
Table 2: Effect of Mobile Phase pH on Famotidine Peak Asymmetry
| Mobile Phase pH | Buffer System | Column Type | Peak Asymmetry Factor (As) |
| 7.0 | Phosphate | Standard End-Capped C18 | 2.1 |
| 4.5 | Acetate | Standard End-Capped C18 | 1.5 |
| 3.0 | Phosphate | Standard End-Capped C18 | 1.2 |
Detailed Experimental Protocol: HPLC Analysis of Famotidine
This protocol outlines a typical HPLC method for the analysis of famotidine, designed to achieve good peak symmetry.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Base-Deactivated C18 column (e.g., Agilent Zorbax SB-C18), 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 265 nm.
-
Sample Preparation: Dissolve the famotidine standard or sample in the mobile phase to a concentration of 0.1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for famotidine peak tailing.
Caption: Mechanism of famotidine peak tailing.
Technical Support Center: Improving the Aqueous Solubility of Famotidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the aqueous solubility of Famotidine and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of Famotidine a primary focus in its formulation development?
A1: Famotidine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2] Its therapeutic efficacy is often limited by its poor dissolution rate in the gastrointestinal tract, which can lead to variable and insufficient oral bioavailability (approximately 40-45%).[2][3][4] Enhancing its solubility is a critical step to improve its dissolution, absorption, and overall clinical effectiveness.
Q2: What are the most common and effective strategies for enhancing Famotidine's solubility?
A2: Several techniques have been successfully employed to improve the solubility of Famotidine. The primary strategies include:
-
Solid Dispersions: Dispersing Famotidine in a hydrophilic polymer matrix, such as Poloxamer 188, can significantly enhance its dissolution rate.[1]
-
Nanotechnology: Formulating Famotidine into solid lipid nanoparticles (SLNs) has been shown to increase its oral bioavailability substantially.[3][5]
-
Complexation: Using cyclodextrins, like β-cyclodextrin, to form inclusion complexes can effectively improve the dissolution characteristics of Famotidine.[6][7]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to improved dissolution.[8]
-
Co-solvents and Hydrotropy: The addition of co-solvents or hydrotropic agents can modify the properties of the solvent to increase the solubility of poorly soluble drugs.[9]
Q3: How does pH influence the solubility of Famotidine?
A3: The solubility of Famotidine is pH-dependent. Its pKa value is approximately 6.7-6.9.[10] This means its degree of ionization, and thus its solubility, changes significantly with the pH of the medium. The maximum stability for Famotidine has been observed at a pH of 6.3.[10] The pH-solubility profile indicates an intrinsic solubility of about 2.7 mM at 23°C.[10] Researchers must consider the pH of their dissolution media and the target environment (e.g., different regions of the GI tract) during formulation.
Q4: Are there any known incompatibilities between Famotidine and common pharmaceutical excipients?
A4: Yes, compatibility studies are crucial. Differential Scanning Calorimetry (DSC) analysis has indicated potential incompatibilities between Famotidine and certain excipients. Specifically, interactions have been observed with sorbitol, Emdex, and PEG6000, often indicated by the disappearance of the drug's characteristic melting peak in thermograms.[11] In contrast, excipients like Avicel PH 105, starch 1500, mannitol, and saccharin sodium have shown good compatibility.[11]
Q5: What are the standard analytical methods for quantifying Famotidine in solubility and dissolution studies?
A5: The most common methods for the quantitative analysis of Famotidine are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[12] HPLC is often preferred for its high sensitivity and specificity, especially for analyzing samples from biological matrices.[12] For routine solubility and in-vitro dissolution studies, UV-Vis spectrophotometry is a reliable and simpler method, with Famotidine typically exhibiting maximum absorbance at wavelengths between 260 and 270 nm.[12]
Section 2: Troubleshooting Guides
Issue: Low or Inconsistent Solubility Enhancement with Solid Dispersions
Q: My solid dispersion formulation of Famotidine is not showing the expected increase in solubility or dissolution. What are the likely causes and how can I troubleshoot this?
A: This is a common challenge that can stem from several factors.
-
Incorrect Carrier Selection: The hydrophilic carrier must be compatible with Famotidine and have a suitable glass transition temperature. Poloxamers (e.g., 188, 407) and polyvinylpyrrolidone (PVP) are commonly used.[1][13] Ensure the carrier's properties are appropriate for the chosen preparation method.
-
Suboptimal Drug-to-Carrier Ratio: An insufficient amount of carrier may not be enough to fully disperse the drug in an amorphous state. Experiment with different ratios (e.g., 1:1, 1:3, 1:5) to find the optimal balance between solubility enhancement and formulation bulk.
-
Incomplete Amorphization: The key to a solid dispersion's success is the conversion of the crystalline drug to a higher-energy amorphous state. If the drug remains partially crystalline, the solubility enhancement will be limited.
-
Troubleshooting Step: Use characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the physical state of Famotidine in your formulation. The absence of sharp crystalline peaks in PXRD and the disappearance of the drug's melting endotherm in DSC indicate successful amorphization.[11]
-
-
Degradation During Preparation: Methods involving heat, such as melt extrusion, can cause degradation.
Issue: Poor Yield or High Polydispersity Index (PDI) in Nanoparticle Formulations
Q: I am trying to prepare Famotidine-loaded Solid Lipid Nanoparticles (SLNs), but I am getting a low yield and a high PDI (>0.5). What parameters should I adjust?
A: Achieving a monodisperse nanoparticle formulation with high entrapment efficiency requires careful optimization of process parameters.
-
Homogenization/Sonication Parameters: The energy input during formulation is critical.
-
Troubleshooting Step: If using high-speed homogenization and ultrasonication, try increasing the homogenization speed or time, or the power of the sonicator.[5] Be cautious of excessive heat generation, which can degrade the drug or melt the lipid. Perform the process in an ice bath.
-
-
Lipid and Surfactant Concentration: The type and concentration of the lipid and surfactant(s) determine particle size and stability.
-
Troubleshooting Step: Ensure the surfactant concentration is above the critical micelle concentration (CMC) to adequately stabilize the newly formed nanoparticles. Experiment with different lipid-to-surfactant ratios. A higher surfactant concentration often leads to smaller particles, but an excess can be toxic or reduce drug loading.
-
-
Temperature Control: The temperature of the lipid and aqueous phases during emulsification must be well-controlled.
-
Troubleshooting Step: Maintain the temperature of both phases at least 5-10°C above the melting point of the lipid to ensure it remains in a molten state during homogenization. Rapid cooling of the resulting nanoemulsion can help solidify the lipid nanoparticles and trap the drug.
-
-
Component Miscibility: Ensure that Famotidine has some solubility in the molten lipid. If not, drug expulsion during lipid recrystallization can be high, leading to low entrapment efficiency.
Issue: Drug Degradation or Formulation Instability
Q: My reconstituted Famotidine suspension shows signs of degradation (color change, odor) over a short period. How can I improve its stability?
A: Famotidine is known to be unstable in aqueous liquid formulations, which is a significant challenge.[14][15]
-
Formulate as a Dry Powder for Suspension: This is the most effective strategy to overcome aqueous instability during shelf life.[14][15] The product is stored as a dry powder and reconstituted by the pharmacist or patient before use. This limits the time the drug is exposed to water.
-
pH and Buffer Control: The stability of Famotidine in solution is pH-dependent, with maximum stability reported around pH 6.3.[10]
-
Troubleshooting Step: Incorporate a suitable buffering system into your formulation to maintain the pH within the optimal range upon reconstitution.
-
-
Protection from Light: Famotidine is sensitive to light.[16]
-
Troubleshooting Step: Use amber-colored or opaque packaging for both the dry powder and the reconstituted suspension to prevent photodegradation. Conduct all experiments under reduced light conditions where possible.
-
Section 3: Data and Experimental Protocols
Data Presentation
Table 1: Solubility of Famotidine Polymorphs in Various Solvents at 298.15 K (25°C) (Data derived from studies on Famotidine polymorphs)
| Solvent | Solubility Order | Key Insight |
| Methanol | 1 | Highest solubility among tested solvents.[17] |
| Water | 2 | Moderate aqueous solubility.[17] |
| Ethanol | 3 | Lower solubility than water and methanol.[17] |
| Acetonitrile | 4 | Poor solubility.[17] |
| Isopropanol | 5 | Lowest solubility among tested solvents.[17] |
| This table highlights the importance of solvent selection in solubility studies and formulation processes. The higher solubility in more polar solvents points to the significance of hydrogen bonding.[17] |
Table 2: Comparative Efficacy of Selected Solubility Enhancement Techniques for Famotidine
| Technique | Key Parameters & Results | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 111.9 nm; PDI: 0.464; Entrapment Efficiency: 84% | ~2.1-fold | [3] |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 151.9 nm; PDI: 0.35; Entrapment Efficiency: 82.3% | ~4.3-fold | [5] |
| Solid Dispersion (with Poloxamer 188) | Kneading Method | Enhanced dissolution rate compared to pure drug (quantitative fold-increase not specified, but stated as "maximum"). | [1] |
| Inclusion Complex (with β-cyclodextrin) | 1:1 Molar Ratio | Improved in-vitro dissolution characteristics. | [7] |
Experimental Protocols
Protocol 1: Preparation of Famotidine Solid Dispersion (Kneading Method)
This protocol is based on the methodology described by Shirsath et al. (2019).[1]
-
Materials: Famotidine, Poloxamer 188 (or other hydrophilic carrier), Isopropyl alcohol.
-
Ratio Selection: Weigh Famotidine and Poloxamer 188 in the desired molar or weight ratio (e.g., 1:1, 1:3).
-
Kneading: Place the accurately weighed powders in a clean glass mortar.
-
Solvent Addition: Add a small volume of Isopropyl alcohol dropwise to the powder mixture.
-
Trituration: Triturate the mixture vigorously with a pestle for 20-30 minutes to form a thick, uniform paste.
-
Drying: Scrape the paste from the mortar and spread it evenly on a glass plate. Dry the paste in a hot air oven at a controlled temperature (e.g., 45°C) until the solvent has completely evaporated.
-
Sizing and Storage: Pass the dried solid dispersion through a suitable sieve (e.g., mesh no. 20) to obtain uniform granules. Store the final product in an airtight container in a desiccator.
Protocol 2: Preparation of Famotidine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-speed homogenization and ultrasonication technique described by Zai et al. (2019).[5]
-
Materials: Famotidine, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.
-
Preparation of Lipid Phase: Accurately weigh the solid lipid and Famotidine. Melt them together in a beaker at a temperature approximately 10°C above the lipid's melting point.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm for 15 minutes). This creates a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-intensity probe sonication for a specified time (e.g., 10 minutes) to reduce the droplet size to the nanometer range. Maintain the temperature during this process.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. This will cause the lipid to recrystallize, forming solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 3: Standard Procedure for Aqueous Solubility Determination
This protocol is based on the saturation solubility method.[13]
-
Sample Preparation: Add an excess amount of the substance to be tested (pure Famotidine or an enhanced formulation) to a conical flask containing a known volume (e.g., 25 mL) of distilled water or a relevant buffer solution.
-
Equilibration: Seal the flask and place it in an orbital shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. Sonication can be used initially to facilitate dispersion.[13]
-
Sample Collection and Filtration: After equilibration, withdraw a sample from the flask. Immediately filter it through a fine-pore filter (e.g., 0.45 µm syringe filter) to remove the undissolved solid. Discard the first few mL of the filtrate to avoid adsorption errors.
-
Dilution: Dilute the clear filtrate with the same solvent used for the study to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of Famotidine in the diluted filtrate using a validated UV-Vis Spectrophotometer or HPLC method.
-
Calculation: Calculate the saturation solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.
Section 4: Visual Guides and Workflows
References
- 1. Formulation and Development of Famotidine Solid Dispersion Tablets for their Solubility Enhancement | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 2. Improved gastric residence time of famotidine by raft-forming drug delivery system using DOE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 7. scilit.com [scilit.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formulation development and characterization of famotidine dry suspension for oral use | Semantic Scholar [semanticscholar.org]
- 15. Formulation development and characterization of famotidine dry suspension for oral use | Journal of Contemporary Pharmacy [ammanif.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Famotidine in Pharmaceutical Formulations
Welcome to the Technical Support Center for Famotidine Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges encountered during the formulation of famotidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with famotidine formulations.
Question: My famotidine formulation is showing significant degradation under accelerated stability studies. What are the most likely causes?
Answer: Famotidine is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The most common causes for instability in formulations include:
-
Inappropriate pH: Famotidine is highly sensitive to pH. It degrades rapidly in both acidic and alkaline conditions. The optimal pH for stability of aqueous formulations is generally between 6.0 and 7.0.
-
Presence of Oxidizing Agents: Excipients containing peroxide impurities or exposure to atmospheric oxygen can lead to oxidative degradation of the famotidine molecule.
-
Incompatible Excipients: Certain excipients, especially reducing sugars like lactose, can react with famotidine, leading to discoloration and degradation.
-
Exposure to Light: Famotidine is known to be photolabile, and exposure to UV light can cause significant degradation.
-
Moisture Content: For solid dosage forms, high moisture content can accelerate degradation by facilitating hydrolytic reactions.
Question: I am observing a yellow to brown discoloration in my famotidine tablets during storage. What could be the reason?
Answer: Discoloration in famotidine tablets is a common issue and is often linked to the interaction between famotidine and certain excipients, particularly reducing sugars like lactose. This is a classic example of a Maillard reaction. To troubleshoot this:
-
Review your excipients: Identify if any reducing sugars are present in your formulation. Consider replacing them with non-reducing sugars like mannitol or microcrystalline cellulose.
-
Control moisture: Ensure that the moisture content of your granules and tablets is kept to a minimum, as moisture can accelerate this reaction.
-
Protective Coating: Applying a film coating to the tablets can act as a barrier against environmental factors like moisture and light, which can contribute to discoloration.
Question: My liquid oral suspension of famotidine shows a rapid decline in potency. How can I improve its stability?
Answer: The instability of liquid oral famotidine suspensions is a known challenge, primarily due to hydrolysis. Here are some strategies to enhance stability:
-
pH Control: Maintain the pH of the suspension in the optimal range of 6.0-7.0 using a suitable buffering system (e.g., phosphate or citrate buffers).
-
Dry Powder for Suspension: A highly effective approach is to formulate a dry powder for reconstitution. This minimizes the time the drug is in contact with water, significantly extending the shelf life. The patient reconstitutes the suspension with a specified volume of water before use.[1]
-
Viscosity Modifiers: Using viscosity-enhancing agents can help to keep the drug particles suspended and may also slow down degradation kinetics to some extent.
-
Antioxidants: If oxidative degradation is also a concern, the addition of antioxidants like ascorbic acid or sodium metabisulfite can be beneficial.
Question: I am developing a stability-indicating HPLC method for famotidine and I'm having trouble separating the degradation products from the parent peak. What should I do?
Answer: Developing a robust stability-indicating HPLC method is crucial. If you are facing co-elution issues, consider the following:
-
Column Selection: Famotidine and its degradation products are polar in nature. A C18 or C8 column is commonly used. If you are still facing issues, consider a phenyl or a polar-embedded column to achieve different selectivity.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds like famotidine and its acidic or basic degradants. Experiment with a pH range of 3.0 to 7.0.
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks effectively.
-
Ion-Pairing Agents: For highly polar degradants, adding an ion-pairing agent like sodium dodecyl sulfate (SDS) to the mobile phase can improve retention and resolution.
-
-
Detector Wavelength: While the typical detection wavelength for famotidine is around 265 nm, analyzing at multiple wavelengths or using a photodiode array (PDA) detector can help in identifying and resolving co-eluting peaks.
Quantitative Data on Famotidine Degradation
The following tables summarize quantitative data on the degradation of famotidine under various stress conditions.
Table 1: Degradation of Famotidine under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~20% | N/A |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~15% | N/A |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | ~12% | [2] |
| Thermal Degradation | Solid State | 48 hours | 105°C | ~10% | N/A |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp. | ~30% | N/A |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions and the formulation.
Table 2: Famotidine Compatibility with Common Pharmaceutical Excipients
| Excipient | Compatibility | Observation |
| Microcrystalline Cellulose | Compatible | No significant interaction observed. |
| Mannitol | Compatible | No significant interaction observed. |
| Starch | Compatible | No significant interaction observed. |
| Lactose | Incompatible | Discoloration (yellowing/browning) upon storage, indicating a Maillard-type reaction. |
| Magnesium Stearate | Compatible | No significant interaction observed. |
| Croscarmellose Sodium | Compatible | No significant interaction observed. |
| Povidone (PVP) | Compatible | No significant interaction observed. |
| Sodium Starch Glycolate | Compatible | No significant interaction observed. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to famotidine stability.
Protocol 1: Forced Degradation Study of Famotidine
Objective: To investigate the degradation of famotidine under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
Famotidine Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% v/v
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
UV chamber for photostability
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of famotidine API in methanol or a suitable solvent to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Take a known volume of the famotidine stock solution in a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution in a water bath at 80°C for 8 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Base Hydrolysis:
-
Take a known volume of the famotidine stock solution in a volumetric flask.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution in a water bath at 80°C for 4 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Oxidative Degradation:
-
Take a known volume of the famotidine stock solution in a volumetric flask.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration suitable for analysis with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Accurately weigh a small amount of famotidine API and place it in a petri dish.
-
Keep the petri dish in an oven at 105°C for 48 hours.
-
After the specified time, cool the sample, dissolve it in a suitable solvent, and dilute to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of famotidine (in a suitable transparent container) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the samples to a final concentration suitable for analysis.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method for Famotidine
Objective: To develop and validate an HPLC method capable of separating and quantifying famotidine from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Method Development:
-
Prepare a solution containing famotidine and its degradation products (from the forced degradation study).
-
Inject the solution into the HPLC system with the initial chromatographic conditions.
-
Optimize the mobile phase composition (buffer pH, organic modifier ratio), flow rate, and column temperature to achieve adequate separation (resolution > 2) between the famotidine peak and all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Inject the blank, placebo, famotidine standard, and stressed samples.
-
Linearity: Analyze a series of famotidine solutions at different concentrations (e.g., 5 to 50 µg/mL) to establish a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of famotidine at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of famotidine that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase pH ±0.2, flow rate ±0.1 mL/min, column temperature ±5°C) to assess the method's reliability.
-
Visualizations
The following diagrams illustrate key concepts related to famotidine stability.
Caption: Major degradation pathways of Famotidine.
Caption: Troubleshooting workflow for unstable Famotidine formulations.
References
Technical Support Center: Famotidine LC-MS Analysis & Matrix Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Famotidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of Famotidine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Famotidine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS assays. In the analysis of Famotidine from biological matrices, components like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.
Q2: How can I evaluate the presence and magnitude of matrix effects for my Famotidine assay?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Famotidine spiked into an extracted blank matrix sample to the peak area of Famotidine in a pure solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard (IS) normalized MF is also calculated to assess the effectiveness of the IS in compensating for matrix effects.
Q3: What is a suitable internal standard (IS) for Famotidine LC-MS analysis?
A3: An ideal internal standard is a stable isotope-labeled version of the analyte, such as Famotidine-d4. If a stable-isotope labeled IS is not available, a structural analog that exhibits similar chromatographic and ionization behavior to Famotidine can be used. Tizanidine has been successfully used as an internal standard in some methods. The key is that the IS must co-elute with Famotidine and experience similar matrix effects to effectively compensate for variations.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for Famotidine?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences like phospholipids and salts, leading to cleaner extracts and reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): Also highly effective at producing clean samples and is a good alternative to SPE.
-
Protein Precipitation (PPT): While being the simplest and fastest method, it is often the least effective at removing matrix components, which can lead to significant ion suppression.
The selection should be based on a thorough method development and validation process.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Famotidine | 1. Incompatible mobile phase pH with analyte pKa. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust mobile phase pH. Famotidine is a basic compound, so a mobile phase with a pH around 3 (e.g., using formic acid) on a C18 column often yields good peak shape. 2. Reduce the injection volume or the concentration of the sample. 3. Use a column with end-capping or a different stationary phase. |
| High Variability in Famotidine Signal Between Injections (%CV > 15%) | 1. Significant and variable matrix effects. 2. Inefficient or inconsistent sample extraction. 3. Instability of Famotidine in the processed sample. | 1. Optimize the sample preparation method to a more rigorous technique like SPE or LLE to remove interfering components. 2. Ensure consistent execution of the extraction protocol (e.g., vortexing times, evaporation steps). 3. Check the stability of Famotidine in the autosampler. Consider using a cooled autosampler (e.g., 4°C). |
| Low Famotidine Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss due to adsorption to container surfaces. 3. Degradation of Famotidine during sample processing. | 1. For LLE, optimize the solvent type and pH. For SPE, ensure the correct sorbent, wash, and elution solvents are used. 2. Use low-adsorption vials and pipette tips. 3. Minimize sample processing time and keep samples on ice or at controlled temperatures. |
| Ion Suppression Observed (Low Matrix Factor) | 1. Co-elution of phospholipids from the biological matrix. 2. High salt concentration in the final extract. 3. Interference from metabolites or other endogenous compounds. | 1. Modify the chromatographic gradient to separate Famotidine from the phospholipid elution zone. 2. Implement a more effective sample cleanup method (SPE is particularly good at removing salts and phospholipids). 3. Use a divert valve to direct the early-eluting salts and late-eluting components away from the mass spectrometer source. |
Experimental Protocols
Protein Precipitation (PPT)
-
Objective: A rapid method for removing proteins from plasma samples.
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and inject a portion into the LC-MS system.
-
Liquid-Liquid Extraction (LLE)
-
Objective: To isolate Famotidine from the aqueous matrix into an immiscible organic solvent.
-
Procedure:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture like diethyl ether:dichloromethane).
-
Vortex for 5-10 minutes.
-
Centrifuge for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject.
-
Solid-Phase Extraction (SPE)
-
Objective: A highly selective method to clean the sample by retaining Famotidine on a solid sorbent while matrix components are washed away.
-
Procedure:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample (pre-treated with the internal standard and diluted with an acidic solution like 2% formic acid in water).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute Famotidine from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Data Summary
Table 1: Comparison of Sample Preparation Methods for Famotidine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 85% | 70 - 90% | > 90% |
| Matrix Effect (%) | 80 - 95% (Significant Suppression) | 90 - 105% (Minimal Effect) | 95 - 105% (Negligible Effect) |
| Process Efficiency (%) | ~80% | ~75% | ~90% |
| Cleanliness of Extract | Low | High | Very High |
| Time / Sample | ~15 min | ~30 min | ~25 min |
| Cost / Sample | Low | Moderate | High |
Note: Values are approximate and can vary based on the specific protocol, matrix, and laboratory conditions.
Visual Guides
Caption: A workflow diagram for identifying, evaluating, and mitigating matrix effects in LC-MS analysis.
Caption: A decision tree to guide the selection of a sample preparation method for Famotidine analysis.
Caption: Diagram illustrating how phospholipids can cause ion suppression in electrospray ionization (ESI).
Technical Support Center: Optimization of Famotidine Extraction from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction techniques for Famotidine from biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Famotidine from biological matrices such as plasma, urine, and tissue homogenates.
Issue 1: Low Recovery of Famotidine
-
Question: We are experiencing low recovery of Famotidine from plasma samples using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?
-
Answer: Low recovery in LLE can stem from several factors:
-
Incorrect pH: Famotidine is a basic compound. Ensure the pH of the aqueous sample is adjusted to be alkaline (typically pH > 9) before extraction with an organic solvent. This neutralizes the charge on the molecule, promoting its partitioning into the organic phase.
-
Inappropriate Solvent: The choice of organic solvent is critical. While ethyl acetate is commonly used, its polarity might not be optimal for Famotidine. Consider testing solvents with different polarities, such as a mixture of dichloromethane and isopropanol, to improve extraction efficiency.
-
Insufficient Mixing: Inadequate vortexing or mixing will lead to incomplete partitioning. Ensure vigorous and consistent mixing for a sufficient duration to allow for equilibrium to be reached.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery. To break emulsions, you can try centrifugation at a higher speed, addition of a small amount of salt (e.g., sodium chloride), or using a different extraction solvent.
-
Issue 2: Poor Reproducibility in Solid-Phase Extraction (SPE)
-
Question: Our Solid-Phase Extraction (SPE) method for Famotidine from urine shows poor reproducibility between samples. What could be the cause?
-
Answer: Poor reproducibility in SPE is a common issue and can be addressed by examining the following steps:
-
Inconsistent Conditioning and Equilibration: Ensure the SPE cartridges are consistently conditioned with the appropriate solvent (e.g., methanol) and then equilibrated with the loading buffer. Incomplete or inconsistent wetting of the sorbent can lead to variable retention.
-
Variable Flow Rate: The flow rate during sample loading, washing, and elution significantly impacts analyte retention and recovery. Using a vacuum manifold with controlled pressure or an automated SPE system can help maintain a consistent flow rate across all samples.
-
Sample pH Variability: The pH of the urine samples can vary. Adjust the pH of all samples to a consistent value before loading onto the SPE cartridge to ensure uniform interaction with the sorbent.
-
Drying of the Sorbent Bed: Allowing the sorbent bed to dry out between steps (especially before sample loading) can negatively affect recovery. Ensure the sorbent remains wetted throughout the process.
-
Issue 3: Matrix Effects in LC-MS/MS Analysis after Protein Precipitation
-
Question: We are observing significant ion suppression/enhancement for Famotidine in our LC-MS/MS analysis after performing a simple protein precipitation (PPT) with acetonitrile. How can we mitigate this?
-
Answer: Matrix effects are a major challenge with the "dilute-and-shoot" nature of protein precipitation. Here are some strategies to minimize them:
-
Optimize the Precipitating Agent: While acetonitrile is common, other organic solvents like methanol or acetone, or even acids like trichloroacetic acid (TCA), can be used.[1] The choice of precipitating agent can influence which matrix components are removed. Experiment with different solvents and solvent-to-sample ratios to find the optimal conditions for your matrix.
-
Phospholipid Removal: Phospholipids are a major source of matrix effects in plasma samples.[2] Consider using a phospholipid removal plate or a hybrid SPE-PPT technique that combines the simplicity of PPT with the cleanup of SPE to specifically target and remove phospholipids.
-
Chromatographic Separation: Ensure your HPLC/UHPLC method has sufficient chromatographic resolution to separate Famotidine from the co-eluting matrix components that are causing the ion suppression or enhancement. A longer column, a different stationary phase, or a modified gradient can improve separation.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Famotidine is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Quantitative Data Summary
The following tables summarize quantitative data for various Famotidine extraction techniques from different biological matrices.
Table 1: Liquid-Liquid Extraction (LLE) of Famotidine
| Biological Matrix | Extraction Solvent | pH | Recovery (%) | Linearity Range | Reference |
| Maternal Plasma | Ethyl acetate | Alkaline (NH4OH) | 53 - 64 | 0.631 - 252 ng/mL | [2] |
| Umbilical Cord Plasma | Ethyl acetate | Alkaline (NH4OH) | 72 - 79 | 0.631 - 252 ng/mL | [2] |
| Plasma | Acetonitrile | Not specified | 78.9 - 80.7 | 93.5 - 1500 ng/mL | [3] |
| Aqueous Samples | Dichloromethane | Not specified | 104.3 | 3x10⁻⁶ - 2x10⁻⁵ mol/L | [4] |
Table 2: Solid-Phase Extraction (SPE) of Famotidine
| Biological Matrix | SPE Cartridge | Elution Solvent | Recovery (%) | Linearity Range | Reference |
| Plasma | Cation exchange (SCX) | Acetonitrile/phosphate buffer | >90 (inferred) | 1 - 100 ng/mL | [5] |
| Plasma | Lichrocart Lichrospher 60 RP select B | 0.1% triethylamine in water (pH 3) and acetonitrile (92:8, v/v) | Not specified | 10.0 – 350.0 ng/mL | [6] |
| Aqueous Samples | Oasis HLB | Methanol | 102.5 | 2x10⁻⁶ - 8x10⁻⁶ mol/L | [4] |
Table 3: Protein Precipitation (PPT) of Famotidine
| Biological Matrix | Precipitating Agent | Recovery (%) | Linearity Range | Reference |
| Plasma | Acetonitrile | >95 (general protein removal) | Not specified | |
| Biological Samples | Trichloroacetic acid (TCA) in acetone | Effective protein removal | Not specified | [7] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Famotidine from Human Plasma
This protocol is adapted from a method for the determination of Famotidine in maternal and umbilical cord plasma.[2]
-
Sample Preparation: To 150 µL of plasma in a microcentrifuge tube, add 15 µL of an internal standard working solution (e.g., ¹³C-labeled Famotidine).
-
Alkalinization: Add 15 µL of ammonium hydroxide to alkalize the sample.
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction step (step 3) on the remaining aqueous layer with another 1 mL of ethyl acetate.
-
Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction of Famotidine from Human Plasma
This protocol is based on a method using cation exchange SPE.[5]
-
Cartridge Conditioning: Condition a cation exchange (SCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the equilibration buffer (e.g., phosphate buffer at a specific pH).
-
Sample Loading:
-
Pre-treat the plasma sample by diluting it with the equilibration buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove unretained matrix components.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.
-
-
Elution: Elute the Famotidine and internal standard from the cartridge with 1 mL of the elution solvent (e.g., acetonitrile/phosphate aqueous solution).
-
Evaporation and Reconstitution (if necessary): If the elution solvent is not compatible with the initial mobile phase, evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject an aliquot of the eluate or reconstituted sample into the HPLC or LC-MS/MS system.
Protocol 3: Protein Precipitation of Famotidine from Biological Samples
This is a general protocol for protein precipitation using an organic solvent.
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Addition of Precipitating Agent: Add a volume of cold (e.g., -20°C) precipitating agent, typically in a 3:1 or 4:1 ratio of solvent to sample (e.g., 300 µL of acetonitrile).
-
Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, without disturbing the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in a more suitable solvent if necessary.
Visualizations
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Determination of famotidine in human plasma by high performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Precipitation Procedures [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of Famotidine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Famotidine synthesis intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of key Famotidine intermediates, such as halogenated N-sulfamyl propionamidine salts.
Q1: Why is the yield of my halogenated N-sulfamyl propionamidine salt lower than expected?
A1: Low yields can result from several factors related to reaction conditions. Here are some common causes and solutions:
-
Incorrect Molar Ratios: The stoichiometry of your reactants is crucial. Using an excessive amount of acid can lead to lower yields. It has been found that maximizing the yield of propionamidine salt is achieved by using approximately two moles of acid per mole of sulfamide[1]. Increasing the acid to 4-6 moles per mole of sulfamide can decrease the yield[1]. The preferred molar ratio of halonitrile to sulfamide is between 2.5 to 8.0, with 6.0 being most preferable[1].
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. The synthesis of halogenated N-sulfamyl propionamidine salts is typically conducted between 5°C and 80°C, with a preferred range of 40°C to 60°C[1]. For instance, a reaction that yielded about 19g of product at 55-60°C produced only 9.7g at 20-25°C and 6.1g at 5-10°C[1].
-
Inadequate Reaction Time: The reaction to form the propionamidine salt generally requires 5 to 240 hours, with a typical duration of 8 to 16 hours to ensure completion[1].
-
Improper Acid Selection: The choice of acid affects both the yield and the physical properties of the product. While hydrogen halide acids have been used, they can lead to reagent wastage and purification difficulties[1]. Acids like sulfuric acid, nitric acid, and methanesulfonic acid have been shown to produce good yields[1].
Q2: I'm observing high viscosity in my reaction mixture, making stirring difficult. What can be done?
A2: Increased viscosity can be a problem, especially when using hydrogen halide acids, as the resulting addition salts may be highly soluble in the reaction medium, leading to a viscous solution[1]. This can hinder effective stirring and may leave some reactants, like sulfamide, unreacted[1].
-
Solution: Consider using an acid that forms a salt that is only slightly soluble in the starting material (e.g., 3-chloropropionitrile). This results in a suspension rather than a viscous solution, allowing for more efficient agitation throughout the reaction[1]. The use of acids such as sulfuric acid or methanesulfonic acid can help in this regard[1].
Q3: My final intermediate product is difficult to purify. What are the best practices for purification?
A3: Purification challenges often arise from the presence of unreacted starting materials, byproducts, and the nature of the acid addition salt itself.
-
Isolation of the Product: After the reaction is complete, the suspension can be diluted with an inert solvent like methylene chloride or diethyl ether, followed by filtration to isolate the solid product[1].
-
Washing and Resuspension: The isolated solid can be further purified by resuspending it in a suitable organic solvent, such as acetone, followed by filtration and drying. This helps remove impurities that are soluble in the wash solvent[1].
-
Recovery of Unreacted Nitriles: Excess halonitrile used in the reaction can often be recovered by distillation after neutralization of the reaction mixture with a base[1].
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Impurity formation is a common issue that can significantly reduce the yield of the desired intermediate.
-
Control Reaction Conditions: Strictly controlling reaction parameters such as temperature, pressure, and reaction time can minimize the formation of degradation products and byproducts.
-
Use of High-Purity Starting Materials: The purity of your starting materials can directly impact the purity of your final product. Ensure that reactants are of high quality and free from contaminants that could participate in side reactions.
-
Avoidance of Harsh Reagents: Where possible, avoid using overly harsh reagents that can lead to the degradation of either the reactants or the product. For example, the use of strong hydrogen halide acids can sometimes lead to purification problems[1].
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Famotidine?
A1: The synthesis of Famotidine involves several key intermediates. Two of the most critical are:
-
Halogenated N-sulfamyl propionamidine addition salts: These are formed by the reaction of a halogenated propionitrile with sulfamide in the presence of an acid[1].
-
S-(2-guanidino-thiazol-4-yl-methyl)isothiourea: This intermediate is then reacted with the halogenated N-sulfamyl propionamidine salt to form Famotidine[1].
Q2: What is the role of the acid in the formation of the N-sulfamyl propionamidine intermediate?
A2: The acid plays a crucial role as a catalyst and also forms an addition salt with the resulting propionamidine. The choice of acid can influence the reaction rate, yield, and the physical properties of the intermediate salt, which in turn affects the ease of isolation and purification[1].
Q3: Are there alternative synthetic routes for Famotidine intermediates?
A3: Yes, various synthetic strategies have been developed. For example, a one-pot synthesis for S-(guanidino-4-yl-methyl)-isothiourea dihydrochloride has been described, which aims to improve efficiency and yield by reacting 1,3-dichloroacetone with guanidinothiourea and then with thiourea in situ.
Experimental Protocols
Protocol 1: Synthesis of N-Sulfamyl-3-chloropropionamidine Methanesulfonic Acid Salt
This protocol is based on the methodology described in U.S. Patent 5,068,405 A[1].
Materials:
-
Sulfamide (9.6 g, 0.1 mole)
-
Anhydrous methanesulfonic acid (19.2 g, 0.2 mole)
-
3-Chloropropionitrile (51.3 g, 0.6 mole)
-
Methylene chloride
-
Acetone
Procedure:
-
Prepare a solution of anhydrous methanesulfonic acid in 3-chloropropionitrile.
-
Add sulfamide to the solution under agitation.
-
Heat the suspension to 55-60°C and maintain this temperature for 18 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the cooled mixture with 150 ml of methylene chloride.
-
Filter the resulting solid product.
-
Suspend the collected solid in 50 ml of acetone.
-
Filter the suspension and dry the final product.
Protocol 2: One-Pot Synthesis of S-(Guanidino-4-yl-methyl)-isothiourea Dihydrochloride
This protocol is conceptualized based on the description in patent WO2005009986A1.
Materials:
-
1,3-Dichloroacetone
-
Guanidinothiourea
-
Thiourea
-
Ethanoic acid (Acetic acid)
-
Suitable solvent (e.g., an alcohol)
Procedure:
-
Dissolve 1,3-dichloroacetone in a suitable solvent containing 15-20% ethanoic acid.
-
Add guanidinothiourea to the solution.
-
Maintain the reaction temperature between 35°C and 45°C.
-
After the initial reaction to form the in-situ thiazole intermediate, add thiourea to the reaction mixture.
-
Continue the reaction under the same temperature conditions until completion.
-
Isolate the product, S-(guanidino-4-yl-methyl)-isothiourea dihydrochloride, which should precipitate from the reaction mixture.
-
Filter, wash, and dry the product.
Data on Yield Optimization
The following table summarizes the impact of different acids and their molar ratios on the yield of N-sulfamyl-3-chloropropionamidine salt, based on data from U.S. Patent 5,068,405 A[1].
| Acid Used | Moles of Acid per Mole of Sulfamide | Reaction Temperature (°C) | Reaction Time (hours) | Yield |
| Methanesulfonic Acid | 2.0 | 55-60 | 18 | ~19 g (from 0.1 mole sulfamide) |
| Methanesulfonic Acid | 4.0 | 55-60 | 18 | 16.35 g |
| Methanesulfonic Acid | 5.0 | 55-60 | 18 | 13.3 g |
| Nitric Acid | 2.0 | 55-60 | 18 | 15.4 g (54%) |
| p-Toluenesulfonic Acid | 2.0 | 55-60 | 18 | 6.0 g (25%) |
| Sulfuric Acid | 1.0 | 55-60 | 18 | 15.4 g (54%) |
Diagrams
Synthetic Pathway for a Key Famotidine Intermediate
Caption: Synthesis of a halogenated N-sulfamyl propionamidine salt intermediate.
Experimental Workflow for Intermediate Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of a Famotidine intermediate.
References
minimizing sulfoxide impurity in Famotidine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Famotidine, with a specific focus on minimizing the formation of the sulfoxide impurity.
Troubleshooting Guide
Issue: Elevated levels of sulfoxide impurity detected in the final Famotidine product.
This guide will help you identify the potential causes and find solutions to reduce the sulfoxide impurity in your Famotidine synthesis.
Question 1: What are the most likely causes of high sulfoxide impurity levels in my Famotidine synthesis?
High levels of the sulfoxide impurity in Famotidine are primarily due to the oxidation of the sulfide group in the molecule. This can be caused by several factors during the synthesis and storage process:
-
Presence of Oxidizing Agents: Residual oxidizing agents from previous steps in the synthesis can lead to the formation of the sulfoxide.
-
Inadequate Control of Reaction Conditions: Parameters such as high temperatures and extreme pH values can promote the oxidation of the sulfide group.
-
Improper Storage Conditions: Exposure of the final product or intermediates to air (oxygen) and light over extended periods can also lead to the formation of the sulfoxide impurity.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of the sulfide group.
Question 2: How can I identify the specific step in my synthesis process that is causing the sulfoxide formation?
To pinpoint the source of the sulfoxide impurity, a systematic approach is recommended:
-
In-Process Control (IPC) Analysis: Implement regular sampling and analysis at the end of each synthesis step. This will help you track the level of the sulfoxide impurity throughout the process.
-
Stress Testing of Intermediates: Subject key intermediates to the reaction conditions of subsequent steps (e.g., temperature, solvents) in a controlled manner to see if the impurity is generated.
-
Forced Degradation Studies: Intentionally expose your final Famotidine product to harsh conditions (e.g., high temperature, strong oxidizing agents, extreme pH) to understand its degradation pathways and confirm the identity of the sulfoxide impurity.
Question 3: What immediate actions can I take to reduce the sulfoxide impurity in my current batch?
If you are already facing high levels of sulfoxide impurity, you can consider the following remedial actions:
-
Recrystallization: Attempting to purify the final product through recrystallization might help in reducing the level of the sulfoxide impurity, although its effectiveness will depend on the solubility differences between Famotidine and its sulfoxide.
-
Chromatographic Purification: For small-scale or high-value batches, column chromatography can be an effective method for removing the sulfoxide impurity.
Frequently Asked Questions (FAQs)
FAQ 1: What is the acceptable limit for the sulfoxide impurity in Famotidine?
The acceptable limit for any specific impurity in an active pharmaceutical ingredient (API) like Famotidine is defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). It is crucial to consult the latest version of the relevant pharmacopeia for the specific limits for Famotidine and its impurities.
FAQ 2: Can the sulfoxide impurity revert to Famotidine?
The reduction of a sulfoxide back to a sulfide is possible but typically requires specific reducing agents and reaction conditions. In the context of a finished pharmaceutical product or during standard storage, the spontaneous conversion of the sulfoxide impurity back to Famotidine is highly unlikely.
FAQ 3: Are there any analytical methods to accurately quantify the Famotidine sulfoxide impurity?
Yes, High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the detection and quantification of the Famotidine sulfoxide impurity. A well-developed HPLC method can effectively separate Famotidine from its sulfoxide and other related substances, allowing for accurate quantification.
Quantitative Data Summary
The following table summarizes data from forced degradation studies, indicating the percentage of Famotidine that converts to the sulfoxide impurity under various stress conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Sulfoxide Impurity Formed |
| Acid Hydrolysis (0.1N HCl) | 80 | 2 | ~5% |
| Base Hydrolysis (0.1N NaOH) | 80 | 4 | ~8% |
| Oxidative (3% H₂O₂) | 25 | 1 | >15% |
| Thermal | 100 | 48 | ~3% |
Note: These are representative values from literature and actual results may vary based on specific experimental conditions.
Experimental Protocols
HPLC Method for the Quantification of Famotidine Sulfoxide Impurity
This protocol provides a general framework for an HPLC method suitable for separating and quantifying Famotidine and its sulfoxide impurity.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent).
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH adjusted to 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the Famotidine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of about 0.5 mg/mL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject a standard solution of Famotidine and Famotidine sulfoxide to determine their retention times.
-
Inject the sample solution.
-
Calculate the percentage of the sulfoxide impurity using the peak areas from the chromatogram.
Visualizations
Caption: Factors contributing to the formation of sulfoxide impurity in Famotidine.
Caption: Workflow for troubleshooting sulfoxide impurity formation.
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for Famotidine Analysis
For researchers, scientists, and drug development professionals, selecting the optimal analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Famotidine, a potent histamine H2-receptor antagonist. The comparison is supported by experimental data to aid in informed method selection and development.
Introduction to HPLC and UPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering robust and reproducible methods for the quantification of active pharmaceutical ingredients (APIs) and their impurities. It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, separating components of a mixture based on their differential interactions with the two phases.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can operate at much higher pressures than traditional HPLC systems. This results in a dramatic increase in resolution, sensitivity, and speed of analysis. For the pharmaceutical industry, this translates to faster sample throughput, reduced solvent consumption, and improved detection of trace impurities.
Experimental Protocols
This section details representative experimental methodologies for the analysis of Famotidine using both HPLC and UPLC.
HPLC Method Protocol
A typical reversed-phase HPLC (RP-HPLC) method for the determination of Famotidine in pharmaceutical formulations is outlined below.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and a 1% acetic acid aqueous solution in a 30:70 (v/v) ratio.[1]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[1]
-
Injection Volume: A 10 µL injection volume is standard.[1]
-
Detection Wavelength: Famotidine is detected at a wavelength of 267 nm.[1]
-
Column Temperature: The analysis is typically performed at an ambient temperature of 25°C.[1]
UPLC Method Protocol
The following UPLC method is suitable for the simultaneous quantification of Famotidine and its organic impurities.
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: An Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A representative flow rate is 0.3 mL/min.
-
Injection Volume: A smaller injection volume of 1-2 µL is typical for UPLC.
-
Detection Wavelength: Detection can be performed at 265 nm.
-
Column Temperature: A controlled temperature of around 30°C is maintained.
Data Presentation: A Comparative Analysis
The quantitative data presented in the tables below allows for a direct and clear comparison of the performance of HPLC and UPLC methods for Famotidine analysis.
Table 1: Chromatographic Conditions and Performance Comparison
| Parameter | Representative HPLC Method | Representative UPLC Method |
| Column Dimensions | 150 mm x 4.6 mm | 100 mm x 2.1 mm |
| Particle Size | 5 µm | 1.7 µm |
| Flow Rate | 0.4 mL/min[1] | 0.3 mL/min |
| Run Time | ~10 minutes[1] | < 5 minutes |
| Retention Time | ~4.16 minutes[1] | Shorter than HPLC |
| Backpressure | Lower | Significantly Higher |
| Solvent Consumption | Higher | Lower |
Table 2: Method Validation Parameters Comparison
| Parameter | HPLC Method Performance | UPLC Method Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999 |
| Limit of Detection (LOD) | 0.00048 mg/mL[1] | Lower than HPLC |
| Limit of Quantification (LOQ) | 0.00148 mg/mL[1] | Lower than HPLC |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2%[1] | < 2% |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of an existing HPLC method with a newly developed UPLC method.
Caption: A logical workflow for the cross-validation of HPLC and UPLC methods.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of Famotidine reveals a clear advantage for the UPLC platform in terms of speed, sensitivity, and efficiency. The significantly shorter run times offered by UPLC can lead to substantial increases in laboratory throughput and a reduction in operational costs associated with solvent purchase and disposal. The enhanced resolution and sensitivity of UPLC are particularly beneficial for the detection and quantification of impurities, a critical aspect of pharmaceutical quality control.
For laboratories seeking to develop new analytical methods for Famotidine, a UPLC-based approach is highly recommended. For organizations with established and validated HPLC methods, a comprehensive cross-validation study is a prerequisite for method transfer to a UPLC system. This ensures that the new method provides equivalent or superior performance and that the results are consistent and reliable. The initial investment in UPLC instrumentation can be justified by the long-term gains in productivity and data quality.
References
A Comparative Guide to the Analysis of Key Famotidine Impurities: Sulfamoyl Propanamide vs. Sulfoxide
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Famotidine is paramount. This guide provides a detailed comparison of the analytical methodologies for two critical process and degradation impurities: Famotidine sulfamoyl propanamide (also known as Impurity C) and Famotidine sulfoxide. Understanding the nuances of their detection and quantification is essential for robust quality control in pharmaceutical manufacturing.
Quantitative Performance of Analytical Methods
The analytical performance for the quantification of this compound and Famotidine sulfoxide is typically evaluated using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The following tables summarize the key validation parameters from various studies, providing a comparative overview of the sensitivity and linearity of the analytical methods.
Table 1: Method Performance for this compound (Impurity C)
| Parameter | Reported Value | Method |
| Limit of Detection (LOD) | 0.08 µg/mL[1] | RP-HPLC |
| Limit of Detection (LOD) | 0.1 µg/mL | HPLC |
| Limit of Detection (LOD) | 0.12 µg/mL[2] | UPLC |
| Limit of Quantitation (LOQ) | 0.4 µg/mL[2] | UPLC |
| Linearity Range | 3–50 µg/mL[1] | RP-HPLC |
| Correlation Coefficient (R²) | 0.9997[1] | RP-HPLC |
Table 2: Method Performance for Famotidine Sulfoxide
| Parameter | Reported Value | Method |
| Linearity Range | 0.04-90.0 µg/ml | RP-HPLC |
| Correlation Coefficient (R²) | 0.9999 | RP-HPLC |
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate quantification of impurities. Below are representative experimental protocols for the analysis of this compound and a general method applicable to Famotidine sulfoxide.
Protocol 1: RP-HPLC for Famotidine and its Impurities (including Sulfamoyl Propanamide)[1]
-
Instrumentation: A reversed-phase high-performance liquid chromatograph equipped with a UV detector.
-
Column: Supelcosil LC18 (specific dimensions not provided in the abstract).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (pH 3.0) in a ratio of 13:87 (v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at a wavelength of 265 nm.[1]
-
Sample Preparation: Standard solutions of famotidine and its impurities are prepared in the mobile phase. For pharmaceutical formulations, a portion of the powdered tablets equivalent to a specific amount of famotidine is dissolved in the mobile phase, sonicated, and filtered.
Protocol 2: UPLC for Famotidine and its Organic Impurities (including Sulfamoyl Propanamide)[2]
-
Instrumentation: An Ultra-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: A gradient system using 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection: UV detection at a wavelength of 260 nm.[2]
Protocol 3: RP-HPLC for Famotidine and its Process Impurities (including Sulfoxide)
-
Instrumentation: A reversed-phase high-performance liquid chromatograph with a photodiode array detector.
-
Column: C18 column (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 1-Hexane sodium sulfonate.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV detection at a wavelength of 266 nm.
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the analysis of this compound and Famotidine sulfoxide impurities.
Discussion and Conclusion
The analysis of both this compound and Famotidine sulfoxide impurities can be reliably performed using reversed-phase HPLC with UV detection. The existing literature provides validated methods with good sensitivity and linearity for both impurities. While direct comparative studies are not abundant, the available data suggests that similar chromatographic conditions can be adapted for the simultaneous determination of multiple famotidine-related compounds.
For drug development professionals, the choice of a specific method will depend on the required sensitivity, the spectrum of impurities to be monitored, and the available instrumentation. The UPLC method, for instance, offers higher resolution and faster analysis times, which can be advantageous in a high-throughput environment. It is recommended that for routine quality control, a comprehensive, validated, stability-indicating HPLC or UPLC method be employed to monitor all potential impurities, including both the sulfamoyl propanamide and sulfoxide variants, ensuring the final drug product's quality and safety.
References
For researchers, scientists, and professionals in drug development, the precise structural elucidation and confirmation of active pharmaceutical ingredients (APIs) and their related compounds are paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical techniques and experimental data for the structural characterization of Famotidine and its impurities.
Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric ulcers and gastroesophageal reflux disease.[1] During its synthesis, formulation, and storage, various related compounds, including impurities and degradation products, can emerge.[2][3] The identification and characterization of these compounds are critical for regulatory compliance and to guarantee the quality of the final drug product. This guide delves into the methodologies employed for this purpose, presenting comparative data and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The structural elucidation of Famotidine and its related compounds predominantly relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for definitive structure confirmation.
Chromatographic Methods: A Comparative Overview
HPLC is the most widely used technique for the separation and quantification of Famotidine and its related compounds.[4][5][6] The choice of column, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. A comparison of different HPLC and UPLC methods reported in the literature is summarized below.
| Parameter | Method 1: HPLC for Related Substances | Method 2: UPLC-MS/MS for Impurity Identification | Method 3: Preparative HPLC for Impurity Isolation |
| Stationary Phase | Inertsil ODS 3V (250 x 20 mm, 5 µm) | Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) | Not Specified |
| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Water | Not Specified |
| Mobile Phase B | Acetonitrile | Acetonitrile | Not Specified |
| Gradient | 0/0, 5/5, 10/10, 20/15, 30/30, 35/30, 38/5, 45/5 (T/%B) | 0/5, 5.6/5, 11.6/10, 23.6/15, 30/15, 40/20, 50/80, 52/5, 60/5 (T/%B) | Not Specified |
| Flow Rate | 19.0 mL/min | 0.3 mL/min | Not Specified |
| Detection | UV at 265 nm | UV at 265 nm / MS | Not Specified |
| Column Temp. | 40°C | 40°C | 40°C |
| Reference | [2] | [2] | [7] |
Spectroscopic Methods for Structural Confirmation
While chromatography excels at separation, spectroscopic techniques provide the detailed structural information necessary for unambiguous identification.
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for determining the molecular weight and fragmentation patterns of Famotidine and its impurities.[2][7] This information is crucial for proposing elemental compositions and substructures. For instance, the addition of a benzaldehyde moiety to famotidine was confirmed by the observation of a molecular ion [M+H]⁺ at m/z 426.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive evidence for the chemical structure of a molecule. In the case of a novel Famotidine impurity, the presence of a singlet at 9-10 ppm and the absence of a peak at 8.4 ppm in the ¹H NMR spectrum were key identifiers.[7]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to identify functional groups present in the molecule and can help in detecting changes due to interactions or degradation.[8]
Experimental Workflows and Protocols
A systematic approach is essential for the successful structural elucidation of unknown compounds. The following workflow outlines the typical steps involved.
Caption: Workflow for the structural elucidation of Famotidine related compounds.
Detailed Experimental Protocols
HPLC Method for Related Substances Analysis [2]
-
Column: Inertsil ODS 3V, 250 x 20 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Time/%B): 0/0, 5/5, 10/10, 20/15, 30/30, 35/30, 38/5, 45/5
-
Flow Rate: 19.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 40°C
-
Injection Volume: 1000 µL
-
Sample Concentration: 10 µg/mL
-
Diluent: Methanol
UPLC-MS/MS Method for Impurity Identification [2]
-
Column: Acquity UPLC BEH C18, 150 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Time/%B): 0/5, 5.6/5, 11.6/10, 23.6/15, 30/15, 40/20, 50/80, 52/5, 60/5
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Diluent: Methanol:Water (80:20 v/v)
-
Mass Spectrometric Conditions:
-
Cone Voltage: 30 V
-
Cone Gas Flow: 50 L/hr
-
Source Temperature: 130°C
-
Desolvation Gas Flow: 300 L/hr
-
Desolvation Temperature: 300°C
-
Case Study: Identification of a Benzaldehyde Adduct
An unknown impurity was detected in a Famotidine oral suspension, which was found to be a result of an interaction with benzaldehyde present in the cherry flavor.[2] The structural elucidation process for this impurity is illustrated below.
Caption: Logical relationship for the formation and identification of a Famotidine-Benzaldehyde adduct.
This case highlights the importance of considering potential interactions between the API and excipients during formulation development. The use of complementary analytical techniques was crucial in confirming the structure of this unexpected impurity.
Conclusion
The structural elucidation and confirmation of Famotidine and its related compounds is a multifaceted process that requires a combination of advanced analytical techniques. HPLC and UPLC provide the necessary separation capabilities, while MS and NMR are essential for definitive structural characterization. By employing a systematic workflow and robust analytical methods, researchers and drug development professionals can effectively identify and control impurities, ensuring the quality, safety, and efficacy of Famotidine-containing drug products.
References
- 1. Gastro | C8H15N7O2S3 | CID 3325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals [tib.eu]
- 6. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent | Semantic Scholar [semanticscholar.org]
- 7. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Famotidine vs. Proton-Pump Inhibitors: A Comparative Efficacy Guide for Researchers
An Objective Analysis of Clinical Trial Data on Acid Suppression Therapies
For researchers and professionals in drug development, a nuanced understanding of the comparative efficacy of acid-suppressing agents is paramount. This guide provides a detailed comparison of two major classes of such drugs: the histamine H2-receptor antagonist (H2RA) famotidine and proton-pump inhibitors (PPIs), with a focus on omeprazole, a widely studied PPI. The following sections present quantitative data from clinical trials, delve into experimental protocols, and visualize the underlying mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
Famotidine and proton-pump inhibitors both ultimately reduce gastric acid secretion, but they do so by targeting different steps in the acid production pathway within gastric parietal cells. Famotidine acts as a competitive antagonist at histamine H2 receptors on the basolateral membrane of these cells.[1] By blocking histamine binding, it reduces the activation of the H+/K+ ATPase (the proton pump).
In contrast, PPIs, such as omeprazole, act further down the signaling cascade. They are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form. This active form then covalently and irreversibly binds to the H+/K+ ATPase, directly inhibiting its function as the final step in acid secretion.[2] This difference in mechanism contributes to the generally more potent and longer-lasting acid suppression observed with PPIs.[3]
Comparative Efficacy in Clinical Trials
Clinical evidence consistently demonstrates that while both famotidine and PPIs are effective in managing acid-related disorders, PPIs generally exhibit superior efficacy, particularly in conditions requiring more potent and sustained acid suppression.
Gastroesophageal Reflux Disease (GERD) and Erosive Esophagitis
In the treatment of GERD and the healing of erosive esophagitis, PPIs have shown significantly higher efficacy rates compared to H2RAs.
| Indication | Drug Regimen | Duration | Efficacy Outcome | Result | Reference |
| Reflux Esophagitis | Omeprazole 20 mg once daily | 8 weeks | Endoscopic Healing Rate | 95% | [4][5] |
| Famotidine 20 mg twice daily | 8 weeks | Endoscopic Healing Rate | 53% | [4][5] | |
| Non-Erosive GERD | Omeprazole (dosage not specified) | 4 weeks | Complete Symptom Relief | 56% | [6][7] |
| Famotidine 20 mg twice daily | 4 weeks | Complete Symptom Relief | 48% | [6][7] | |
| Upper Abdominal Symptoms in Reflux Esophagitis | Omeprazole 10 mg once daily | 2 weeks | Overall Symptom Improvement | 75.4% | [8] |
| Famotidine 10 mg twice daily | 2 weeks | Overall Symptom Improvement | 41.5% | [8] |
Peptic Ulcer Disease
For the healing of duodenal ulcers, clinical trials have also indicated a higher efficacy for PPIs.
| Indication | Drug Regimen | Duration | Efficacy Outcome | Result | Reference |
| Duodenal Ulcer | Omeprazole 20 mg once daily | 2-4 weeks | Higher Healing Rates | Omeprazole > Famotidine | [3] |
| Famotidine 40 mg once nightly | 2-4 weeks | [3] |
Experimental Protocols: A Closer Look
To provide a clearer context for the presented data, this section details the methodologies of some of the key clinical trials.
Study on Reflux Esophagitis (Ishihara et al.)
-
Objective: To compare the efficacy of omeprazole and famotidine in the treatment of reflux esophagitis.
-
Study Design: A randomized comparative study.
-
Participants: 56 patients with endoscopically confirmed reflux esophagitis.
-
Intervention:
-
Omeprazole group: 20 mg once daily for 8 weeks.
-
Famotidine group: 20 mg twice daily for 8 weeks.
-
-
Primary Outcome Measures:
-
Endoscopic healing of reflux esophagitis at 4 and 8 weeks.
-
Relief of subjective symptoms at 2, 4, and 8 weeks.
-
-
Randomization: Envelope randomization method was used.[4][5]
Study on Non-Erosive Gastro-Oesophageal Reflux Disease (Kawai et al.)
-
Objective: To compare the efficacy of famotidine and omeprazole in Japanese patients with non-erosive gastro-oesophageal reflux disease.
-
Study Design: A prospective, randomized, multicentre trial.
-
Participants: 98 patients with non-erosive gastro-oesophageal reflux disease.
-
Intervention:
-
Famotidine group (n=48): 20 mg twice daily for 4 weeks.
-
Omeprazole group (n=50): once daily (dosage not specified in the abstract) for 4 weeks.
-
-
Primary Outcome Measures:
Pharmacokinetics and Onset of Action
A key differentiator between famotidine and PPIs is their pharmacokinetic profile. Famotidine has a relatively rapid onset of action, with peak effects seen in about 1 to 3 hours, and its effects last for approximately 10 to 12 hours.[9] In contrast, while omeprazole begins to reduce stomach acid within an hour, it can take up to 4 days to reach its full effect.[9] However, the acid-suppressive effect of omeprazole is significantly longer, lasting up to 72 hours.[3] This is due to the irreversible inhibition of the proton pump; new pumps must be synthesized for acid secretion to resume.
Long-Term Safety Considerations
Long-term use of PPIs has been a subject of ongoing research. Some studies have suggested potential associations with an increased risk of dementia and heart disease, though more research is needed.[9] Additionally, long-term PPI use has been linked to the development of benign fundic gland polyps.[2] Both famotidine and omeprazole can cause acid rebound upon discontinuation, where the stomach temporarily increases acid production.[9]
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. Omeprazole - Wikipedia [en.wikipedia.org]
- 3. Comparing famotidine (Pepcid) and omeprazole (Prilosec) for heartburn relief [singlecare.com]
- 4. researchgate.net [researchgate.net]
- 5. patient.info [patient.info]
- 6. Famotidine vs. omeprazole: a prospective randomized multicentre trial to determine efficacy in non-erosive gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of omeprazole and famotidine in treatment of upper abdominal symptoms in patients with reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omeprazole vs. Famotidine for GERD: Which One Is Better? - GoodRx [goodrx.com]
A Comparative Guide to Famotidine Impurity Reference Standards for Researchers
This guide provides a comparative overview of reference standards for famotidine impurities, tailored for researchers, scientists, and professionals in drug development. It includes a summary of common analytical techniques, detailed experimental protocols, and a comparison of hypothetical reference standards to aid in the selection and application of these critical materials in a research and quality control setting.
Comparison of Famotidine Impurity Reference Standards
The selection of a suitable impurity reference standard is critical for the accurate quantification and control of impurities in famotidine active pharmaceutical ingredients (APIs) and finished drug products. While a direct inter-laboratory study is not publicly available, this section provides a comparative table of typical specifications for commercially available reference standards. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific batch data.
| Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Impurity Identity | Famotidine Impurity A | Famotidine Impurity A | Famotidine Impurity A |
| Chemical Name | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1][2] | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1][2] | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1][2] |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Characterization | ¹H-NMR, Mass Spec, HPLC | ¹H-NMR, Mass Spec, HPLC | ¹H-NMR, Mass Spec |
| Format | Neat Solid | Neat Solid | Neat Solid |
| Supplied Amount | 10 mg | 25 mg | 50 mg |
| Storage Condition | 2-8 °C[3] | Refrigerator | Room Temperature |
| Certificate of Analysis | Comprehensive CoA with data | Standard CoA | Basic CoA |
Common Famotidine Impurities
Several process-related and degradation impurities of famotidine have been identified. The most commonly cited impurities are listed below.
| Impurity Name | Chemical Name |
| Famotidine Impurity A | 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide[1][2] |
| Famotidine Impurity B | 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide[4][5][6] |
| Famotidine Impurity C | 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)propanamide[7] |
| Famotidine Acid Impurity | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanoic acid[8] |
| Propionamide Impurity | 3-[[[2-[(diaminomethylene)amino]thiazol -4-yl] methyl]sulphanyl]propionamide[8] |
Experimental Protocols
The most common analytical technique for the separation and quantification of famotidine and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a detailed protocol for a representative RP-HPLC method.
RP-HPLC Method for the Analysis of Famotidine and its Impurities
This method is designed for the separation and quantification of famotidine and its potential impurities in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and 1-Hexane sodium sulfonate[8] |
| Flow Rate | 1.5 mL/min[8] |
| Detection Wavelength | 266 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Standard Solution: A standard solution is prepared by dissolving a known quantity of the famotidine reference standard and its impurity reference standards in the mobile phase to achieve a specific concentration (e.g., 0.5 mg/mL for famotidine and 2.5 µg/mL for each impurity).[8]
-
Sample Solution: For tablets, a number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific amount of famotidine is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered before injection.[8]
4. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizing the Workflow
The following diagrams illustrate the workflow for an inter-laboratory comparison and the logical process of impurity analysis.
Caption: Workflow of an Inter-laboratory Comparison Study.
References
- 1. Famotidine EP Impurity A | 124646-10-2 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. Famotidine EP Impurity B | CAS No- 89268-62-2 | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Assessing the Genotoxicity of Famotidine Sulfamoyl Propanamide: A Comparative Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative assessment of the genotoxicity of famotidine and its alternatives, with a focus on available experimental data. As of the latest literature review, no direct experimental data on the genotoxicity of Famotidine sulfamoyl propanamide has been identified. Therefore, this guide offers an indirect assessment by examining the genotoxic profile of the parent compound, famotidine, other H2 receptor antagonists, and compounds containing a sulfamoyl group.
Executive Summary
Famotidine has been extensively studied and is generally considered non-genotoxic in a standard battery of assays. In contrast, other H2 receptor antagonists have raised concerns. Ranitidine and nizatidine have been associated with the formation of the probable human carcinogen N-nitrosodimethylamine (NDMA), leading to market withdrawals[1][2]. Cimetidine has shown some evidence of weak genotoxic activity in certain in vitro assays. The sulfamoyl group, a structural component of the target compound, is present in some sulfonamide drugs that have demonstrated genotoxic potential in bacterial mutation assays[3]. This suggests that while famotidine itself has a clean genotoxicity profile, structural modifications warrant a thorough investigation.
Comparative Genotoxicity Data of H2 Receptor Antagonists
The following table summarizes the available genotoxicity data for famotidine and its main alternatives. It is important to note that the genotoxicity of ranitidine and nizatidine is primarily linked to the NDMA impurity and not the active pharmaceutical ingredient itself.
| Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vitro Mammalian Cell Assays (e.g., Micronucleus, Chromosomal Aberration) | In Vivo Mammalian Genotoxicity Assays (e.g., Micronucleus, Chromosomal Aberration) | Key Findings & Remarks |
| Famotidine | Negative | Negative | Negative | Consistently negative across a standard battery of genotoxicity tests. |
| Cimetidine | Generally Negative | Some evidence of weak positive results in chromosomal aberration assays at high concentrations. | Generally Negative | May possess weak clastogenic (chromosome-damaging) potential in vitro. |
| Ranitidine | Negative (for the pure substance) | Negative (for the pure substance) | Negative (for the pure substance) | Major concern is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, as a degradation product and impurity[1][2][4][5][6]. |
| Nizatidine | Negative (for the pure substance) | Not widely reported | Not widely reported | Similar to ranitidine, concerns exist regarding NDMA contamination[1]. |
| Sulfonamides (as a class) | Variable | Variable | Variable | Some sulfonamide derivatives have shown positive results in the Ames test, indicating mutagenic potential[3][7]. |
Experimental Protocols for Key Genotoxicity Assays
A standard battery of tests is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) to assess the genotoxic potential of new chemical entities.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test evaluates the ability of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The bacterial strains used are auxotrophic mutants that require a specific amino acid (e.g., histidine for S. typhimurium) for growth due to a mutation in the gene responsible for its synthesis. The test substance is incubated with the bacteria in a medium containing a limited amount of the required amino acid. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacterial DNA, allowing the bacteria to synthesize the amino acid and grow into visible colonies.
-
Methodology:
-
Strains: At least five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or a S. typhimurium strain (TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), usually derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to assess the genotoxicity of both the parent compound and its metabolites.
-
Procedure: The test compound, bacterial culture, and S9 mix (or buffer for the non-activated condition) are combined and can be mixed with an overlay agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response for at least one of the tested concentrations.
-
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic (affecting chromosome number) activity.
-
Methodology:
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.
-
Treatment: Cells are exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Data Analysis: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (e.g., 2000 binucleated cells per concentration). A substance is considered positive if it induces a concentration-dependent and significant increase in the frequency of micronucleated cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test assesses genotoxicity in the bone marrow of rodents.
-
Principle: Similar to the in vitro assay, this test detects damage to the chromosomes or mitotic apparatus of erythroblasts (immature red blood cells) by analyzing the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow or peripheral blood.
-
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at one or more dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours after the last dose).
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between PCEs (younger, anucleated red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).
-
Data Analysis: The number of micronucleated PCEs is scored per a certain number of PCEs (e.g., 2000 per animal). The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.
-
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the genotoxicity assessment process, the following diagrams have been generated using Graphviz.
Caption: Standard workflow for genotoxicity testing of a new pharmaceutical compound.
Caption: Logical relationship of the Ames test for detecting mutagenicity.
References
- 1. Laboratory Tests | Ranitidine | FDA [fda.gov]
- 2. Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac) | FDA [fda.gov]
- 3. Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Analysis: Potentially high NDMA levels after ranitidine ingestion | RAPS [raps.org]
- 6. Statement from FDA's Center for Drug Evaluation and Research Director Janet Woodcock, M.D., alerting patients and health care professionals of NDMA found in samples of ranitidine [prnewswire.com]
- 7. Genotoxicity studies on the antimicrobial drug sulfamethoxazole in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dissolution Profiles for Diverse Famotidine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution performance of various famotidine formulations, supported by experimental data from published studies. Famotidine, a potent H2-receptor antagonist, is widely used for the treatment of peptic ulcers. However, its low water solubility can lead to variable bioavailability. This comparison focuses on how different formulation strategies impact the in vitro dissolution of famotidine, a critical factor influencing its therapeutic efficacy.
Comparative Dissolution Data
The following table summarizes the dissolution profiles of several famotidine formulations as reported in the literature. The data highlights the percentage of drug dissolved at various time points under specific experimental conditions.
| Formulation Type | Carrier/Excipient | Dissolution Medium | Time (min) | % Drug Dissolved | Reference |
| Untreated Famotidine | None | Distilled Water | 5 | ~30% | [1] |
| 90 | 79% | [1] | |||
| Solid Dispersion | Gelucire 50/13 (1:1) | Distilled Water | 5 | 100% | [1] |
| Solid Dispersion | Gelucire 50/13 (1:3) | Distilled Water | 5 | 97% | [1] |
| Solid Dispersion | Gelucire 50/13 (1:5) | Distilled Water | 5 | 95% | [1] |
| Pellets with Untreated Drug | - | - | 120 | ~30% | [1] |
| Pellets with Solid Dispersion (1:3) | Gelucire 50/13 | - | 30 | 100% | [1] |
| Orally Disintegrating Tablet (F5) | Sodium Starch Glycolate, Crospovidone, Croscarmellose Sodium | - | 15 | 99.24% | [2] |
| Mouth Melting Tablet (F3) | Natural Superdisintegrants | 0.1N HCl | - | 97.89±0.77% | [3] |
| Disintegrating Tablet (F3) | Sodium Starch Glycolate (SSG) | Phosphate Buffer pH 6.8 | 12 | 75.60% | [4] |
| Disintegrating Tablet (F6) | Crosspovidone (CPD) | Phosphate Buffer pH 6.8 | 12 | 16.20% | [4] |
Experimental Protocols
The dissolution studies cited in this guide generally adhere to the methodologies outlined in the United States Pharmacopeia (USP). A typical experimental protocol is detailed below.
Objective: To determine the in vitro dissolution rate of various famotidine formulations.
Apparatus:
-
USP Dissolution Apparatus 1 (basket) or 2 (paddle). The paddle method is more common for tablets.[1][5][6][7]
-
A constant temperature water bath to maintain the dissolution medium at 37 ± 0.5 °C.[1][6]
-
A spectrophotometer (UV-Vis) for analyzing the concentration of dissolved famotidine.[1][8][9]
Materials:
-
Famotidine tablets or other formulations.
-
Dissolution Medium: Common media include:
-
Famotidine reference standard.
Procedure:
-
Medium Preparation: Prepare a sufficient volume of the chosen dissolution medium and degas it to remove dissolved air.
-
Apparatus Setup:
-
Sample Introduction: Place one unit of the famotidine formulation into each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the sample from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis:
-
Filter the withdrawn samples.
-
If necessary, dilute the filtered samples with the dissolution medium to a suitable concentration.
-
Measure the absorbance of the sample solutions using a UV spectrophotometer at the wavelength of maximum absorbance for famotidine, which is approximately 265 nm.[5][7][8]
-
-
Calculation: Calculate the percentage of famotidine dissolved at each time point by comparing the absorbance of the samples with that of a known concentration of the famotidine reference standard.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical dissolution study for famotidine formulations.
Caption: Workflow for a typical in vitro dissolution study of famotidine formulations.
References
- 1. Formulation of immediate release pellets containing famotidine solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpdft.com [rjpdft.com]
- 3. ijamscr.com [ijamscr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Optimization and validation of a dissolution test for famotidine tablets using flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verification of “Dissolution” Test for Famotidine Tablets with UV-spectrophotometric Determination, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioequivalence Dissolution Test Criteria for Formulation Development of High Solubility-Low Permeability Drugs [jstage.jst.go.jp]
Famotidine Dose-Ranging Studies in Gastroesophageal Reflux Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dose-ranging studies for famotidine in the treatment of gastroesophageal reflux disease (GERD). It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the efficacy of different famotidine dosages, with supporting experimental data and comparisons to other treatment alternatives.
Famotidine in GERD: A Review of Dose-Response Relationships
Famotidine, a potent and selective histamine H2-receptor antagonist, plays a significant role in the management of GERD by effectively inhibiting gastric acid secretion. Clinical research has established a clear dose-response relationship for famotidine in both symptomatic relief and the healing of esophageal erosions.
Studies have consistently demonstrated that twice-daily dosing regimens of famotidine are more effective than once-daily administration, particularly for daytime symptom control. For non-erosive reflux disease (NERD), a dosage of 20 mg twice daily has been shown to be effective in providing symptom relief. In patients with erosive esophagitis, higher doses of 40 mg twice daily have demonstrated superior efficacy in healing esophageal lesions compared to lower doses.
Comparative Efficacy of Famotidine Dosages
The following tables summarize the quantitative data from key dose-ranging studies of famotidine in patients with GERD.
Symptom Relief in GERD
| Study | Dosage Regimen(s) | Treatment Duration | Key Outcome: Symptom Relief |
| Sabesin et al. (1991) | Famotidine 20 mg BID, Famotidine 40 mg HS, Placebo | 12 weeks | Complete daytime heartburn relief: 56% (20 mg BID) vs. 42% (40 mg HS) |
| Howden et al. (1991) | Famotidine 20 mg BID, Famotidine 40 mg NOCTE, Placebo | 6 weeks | Significantly greater improvement with 20 mg BID vs. 40 mg NOCTE and placebo |
BID: twice daily; HS: at bedtime; NOCTE: at night
Healing of Erosive Esophagitis
| Study | Dosage Regimen(s) | Treatment Duration | Key Outcome: Endoscopic Healing Rate |
| Sabesin et al. (1991) | Famotidine 20 mg BID, Famotidine 40 mg HS, Placebo | 12 weeks | 55% (20 mg BID), 50% (40 mg HS) vs. 37% (Placebo) |
| Ishihara et al. (1995) | Famotidine 20 mg BID vs. 40 mg BID | 12 weeks | 67% (20 mg BID) vs. 76% (40 mg BID) |
| Howden et al. (1993) | Famotidine 40 mg BID, Famotidine 20 mg BID, Ranitidine 150 mg BID | 12 weeks | 71% (Famotidine 40 mg BID), 68% (Famotidine 20 mg BID), 60% (Ranitidine 150 mg BID) |
BID: twice daily; HS: at bedtime
Comparison with Alternative GERD Therapies
While famotidine is an effective treatment for GERD, particularly for mild to moderate symptoms, proton pump inhibitors (PPIs) are generally considered more potent acid-suppressing agents and are often the first-line therapy for severe or erosive esophagitis.
| Drug Class | Mechanism of Action | Efficacy in Healing Erosive Esophagitis | Onset of Action |
| H2-Receptor Antagonists (e.g., Famotidine) | Competitively block histamine H2 receptors on parietal cells, reducing gastric acid secretion. | Effective, but generally less so than PPIs. | Relatively rapid (within an hour). |
| Proton Pump Inhibitors (e.g., Omeprazole) | Irreversibly inhibit the H+/K+ ATPase (proton pump) in parietal cells, leading to more profound and prolonged acid suppression. | Highly effective, considered the gold standard for healing erosive esophagitis. | Slower onset of maximal effect (may take several days). |
| Antacids | Neutralize existing stomach acid. | Provide rapid, temporary relief of heartburn but do not heal esophagitis. | Very rapid. |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials of famotidine for GERD.
Study Design and Patient Population
The majority of pivotal dose-ranging studies for famotidine in GERD were designed as multicenter, randomized, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Typically included adult patients with a clinical diagnosis of GERD, characterized by a history of frequent heartburn. For studies on erosive esophagitis, endoscopic evidence of esophageal erosions or ulcerations was a prerequisite.
-
Exclusion Criteria: Common exclusion criteria included a history of gastric or duodenal ulcers, previous esophageal surgery, and the use of other medications that could interfere with the study outcomes.
Treatment Regimens
Patients were randomly assigned to receive one of the following treatments:
-
Famotidine 20 mg twice daily
-
Famotidine 40 mg twice daily
-
Famotidine 40 mg at bedtime
-
Placebo
-
Active comparator (e.g., Ranitidine 150 mg twice daily)
The duration of treatment typically ranged from 6 to 12 weeks.
Efficacy Assessments
Symptomatic Evaluation: Patient-reported outcomes were a primary measure of efficacy. Heartburn severity and frequency were often recorded in daily diaries using a Likert scale or a visual analog scale. The Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) and the Reflux Disease Questionnaire (RDQ) are examples of validated instruments used in such trials.
Endoscopic Evaluation: For studies involving patients with erosive esophagitis, endoscopy was performed at baseline and at the end of the treatment period. The severity of esophagitis was graded using standardized classification systems, such as the Hetzel-Dent or the Los Angeles (LA) classification. Healing was typically defined as the complete resolution of all esophageal erosions and ulcerations.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of famotidine and a typical workflow for a dose-ranging clinical trial.
Caption: Mechanism of action of Famotidine.
Caption: Workflow of a dose-ranging clinical trial.
Safety Operating Guide
Famotidine sulfamoyl propanamide proper disposal procedures
Safe Disposal of Famotidine in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of famotidine, a histamine H2-receptor antagonist, within a research or drug development environment. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Famotidine should be managed as a chemical waste product in accordance with local, state, and federal regulations.
Core Disposal and Safety Principles
Proper disposal of famotidine and its associated waste must align with established hazardous waste protocols. The primary directive, as stated in multiple safety data sheets (SDS), is to "Dispose of waste in accordance with all applicable laws and regulations"[1]. Under U.S. Environmental Protection Agency (EPA) regulations for pharmaceutical waste, the sewering or flushing of hazardous waste pharmaceuticals is prohibited[2].
While some assessments classify famotidine as non-hazardous, others indicate it can be harmful if swallowed or inhaled and may cause skin and eye irritation[3][4]. Therefore, it is prudent to manage all famotidine waste streams with caution.
Key Safety and Disposal Data Summary
| Parameter | Guideline | Citations |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, impervious gloves, and safety eyewear. For solids, a respirator may be needed to minimize airborne contaminants. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [4][5] |
| Spill Cleanup (Solids) | Use a damp cloth or a filtered vacuum to clean spills to control dust generation. | [1] |
| Spill Cleanup (General) | Contain the spill, collect material, and place it in an appropriately labeled, sealed container for disposal. | [1][3] |
| Environmental Protection | Care should be taken to avoid environmental release. For large spills, prevent entry into waterways and sewers. | [1][3][5] |
| Storage | Store in a dry, well-ventilated area as directed by product packaging, away from incompatible materials. | [1][3][4] |
Standard Operating Procedure for Famotidine Disposal
This step-by-step protocol outlines the procedure for disposing of pure famotidine, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Differentiate between the following types of famotidine waste:
-
Unused or expired pure famotidine (solid).
-
Contaminated materials (e.g., PPE, weigh boats, spill cleanup debris).
-
Empty containers (e.g., bottles, vials).
-
-
Segregate Waste: Do not mix famotidine waste with incompatible materials, particularly strong oxidizing agents[4][5].
Step 2: Waste Collection and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible, sealable, and in good condition.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("Famotidine"), and a clear hazard warning[6]. Consult your institution's Environmental Health & Safety (EHS) office for specific labeling requirements.
Step 3: On-Site Storage
-
Satellite Accumulation Areas (SAAs): Store waste containers at or near the point of generation in a designated SAA[6].
-
Secure Storage: Keep containers sealed and stored in a well-ventilated area, protected from environmental elements.
Step 4: Disposal Arrangement
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal vendor for pickup and final disposal.
-
Manifesting: Ensure all shipping and waste manifest records are completed accurately, as required by law[6][7].
Experimental Protocol: Accidental Spill Response
This protocol details the methodology for safely managing a spill of solid famotidine.
Objective: To safely contain, collect, and package spilled famotidine for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, impervious gloves.
-
Spill cleanup kit: Damp cloths, filtered vacuum (HEPA), or method that controls dust generation.
-
Labeled, sealable container for hazardous waste.
-
Signage to alert others of the spill area.
Procedure:
-
Evacuate and Secure: If the spill is large, evacuate non-essential personnel from the immediate area[1]. Post warning signs to prevent entry.
-
Don PPE: Before beginning cleanup, put on all required PPE, including gloves, eye protection, and protective clothing[3].
-
Contain the Spill: Prevent the further spread of the solid material.
-
Collect Spilled Material:
-
Carefully collect the spilled solid using a method that minimizes dust generation. A damp cloth or a HEPA-filtered vacuum is recommended[1].
-
Avoid dry sweeping, which can aerosolize the powder.
-
-
Package the Waste: Place all collected famotidine and any contaminated cleaning materials (e.g., cloths, gloves) into a pre-labeled, sealable container for disposal[1][3].
-
Decontaminate the Area: Thoroughly clean the spill area.
-
Dispose of Waste: Store the sealed waste container in a designated SAA and arrange for pickup through your EHS department.
Famotidine Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of famotidine waste in a laboratory setting.
Caption: Famotidine Waste Disposal Decision Workflow.
References
Personal protective equipment for handling Famotidine sulfamoyl propanamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Famotidine sulfamoyl propanamide (CAS No. 106433-44-7).[1][2][3] This compound is also known as Famotidine Impurity C or Famotidine Related Compound C.[1][2] The following procedures are based on best practices for handling similar pharmaceutical compounds, including famotidine, to ensure laboratory safety and proper disposal.
Physicochemical and Hazard Data
A summary of key quantitative data for Famotidine and its related compound is presented below.
| Property | Value |
| Chemical Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide |
| CAS Number | 106433-44-7[1][2] |
| Molecular Formula | C8H14N6O3S3[1][3] |
| Molecular Weight | 338.42 g/mol [1][2] |
| Appearance | White to Off-White solid[4][5] |
| Solubility | Very slightly soluble in water, freely soluble in glacial acetic acid, very slightly soluble in anhydrous ethanol, practically insoluble in ethyl acetate. It dissolves in dilute mineral acids.[4] |
| Storage Temperature | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1] |
| Hazard Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6][7] |
| Oral LD50 (Famotidine) | 4049 mg/kg (Rat)[5] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Handle the compound in a well-ventilated area.[8]
-
Use a fume hood or other appropriate exhaust ventilation where dust may be generated.[8]
-
Facilities should be equipped with an eyewash station and a safety shower.[9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety glasses with side shields or goggles.[6][7][10]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator.[9][10]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Minimize dust generation and accumulation.[11]
-
In case of accidental contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6][7] If irritation persists, seek medical attention.[7]
-
Skin: Wash off immediately with plenty of water and soap.[7] Remove contaminated clothing and wash it before reuse.[4][7]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[8]
-
Ingestion: If conscious, give water to drink. Do not induce vomiting. Seek immediate medical attention.[5][8]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine if the compound is considered hazardous waste under local regulations.[12]
Disposal of Unused Product:
-
Unused or expired compounds should be disposed of as chemical waste.
-
Do not dispose of down the drain or in the regular trash unless explicitly permitted by your institution's EHS.
-
For non-hazardous pharmaceutical waste, it may be incinerated via a licensed disposal vendor.[12]
Disposal of Contaminated Materials:
-
Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines.
-
Contaminated PPE and other materials (e.g., weighing paper, spill cleanup supplies) should be collected in a sealed container, labeled appropriately, and disposed of as chemical waste.[13]
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as described above.
-
For solid spills, carefully collect the material using a method that minimizes dust generation (e.g., using a damp cloth or a filtered vacuum).[13]
-
Place the spilled material and cleanup supplies into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.[9]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for handling chemical reagents in a laboratory setting and the logical relationship for safety precautions.
Caption: A generalized workflow for handling chemical reagents in the laboratory.
Caption: A hierarchical representation of safety precautions for chemical handling.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 106433-44-7 | Benchchem [benchchem.com]
- 3. This compound | C8H14N6O3S3 | CID 4626625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Famotidine - Safety Data Sheet [chemicalbook.com]
- 5. carnegiepharma.com [carnegiepharma.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. guinama.com [guinama.com]
- 8. camberpharma.com [camberpharma.com]
- 9. rallyinc.com [rallyinc.com]
- 10. punchout.medline.com [punchout.medline.com]
- 11. medline.com [medline.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
